molecular formula C12H16N2O2 B1385934 (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone CAS No. 1071292-71-1

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B1385934
CAS No.: 1071292-71-1
M. Wt: 220.27 g/mol
InChI Key: LSAWYAZFUATFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone is a chemical compound for research and experimental use exclusively. It is not for diagnostic or therapeutic applications, nor for human use. This phenyl(pyrrolidin-1-yl)methanone derivative is part of a class of compounds investigated for their potential bioactivity. Structurally related analogs have been identified as key intermediates or target molecules in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents . For instance, research on similar chemical scaffolds has explored their role as high-affinity, selective agonists for serotonin receptors such as 5-HT1A, indicating potential value in neuroscience research for studying conditions like depression, anxiety, and Parkinson's disease . The core phenyl(pyrrolidin-1-yl)methanone structure is well-established in scientific literature, with numerous derivatives being synthesized and characterized for their physical and chemical properties, including crystal structure analysis . Researchers utilize this family of compounds as building blocks for more complex molecules or to study structure-activity relationships (SAR) in drug discovery. Handle this material with appropriate precautions in a controlled laboratory setting. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Properties

IUPAC Name

(5-amino-2-methoxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-5-4-9(13)8-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAWYAZFUATFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthetic pathway for (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a series of procedural steps, but a detailed exploration of the chemical principles and practical considerations that underpin this synthesis. We will delve into the strategic selection of starting materials, the rationale behind the choice of reagents and reaction conditions, and the critical parameters for ensuring high yield and purity. The synthesis is presented as a three-step sequence, commencing with the preparation of 2-methoxy-5-nitrobenzoic acid, followed by an amide coupling reaction with pyrrolidine, and culminating in the selective reduction of the nitro group to the desired amine. Each stage is accompanied by detailed experimental protocols, mechanistic insights, and characterization data, providing a self-validating framework for successful replication.

Introduction

The pyrrolidinyl-methanone scaffold is a privileged motif in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological targets. The specific compound, this compound, presents a valuable platform for further chemical elaboration, owing to the presence of a reactive primary amine and a methoxy-substituted phenyl ring. This strategic combination of functional groups allows for the facile introduction of diverse pharmacophores, making it a sought-after intermediate in the synthesis of novel therapeutic agents. The pyrrolidine ring, a common feature in many natural products and pharmaceuticals, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] This guide aims to provide a clear and logical pathway to access this important molecule, empowering researchers to accelerate their drug discovery programs.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound (I), points to a convergent synthesis strategy. The key disconnection lies at the amide bond, suggesting a coupling reaction between a suitably functionalized benzoic acid derivative and pyrrolidine. The primary amino group on the phenyl ring can be installed in the final step via the reduction of a nitro group, a robust and well-established transformation. This approach offers the advantage of avoiding potential side reactions associated with the free amine during the amide coupling step. This leads to the identification of (2-methoxy-5-nitrophenyl)(pyrrolidin-1-yl)methanone (II) as a key intermediate. This intermediate, in turn, can be synthesized from 2-methoxy-5-nitrobenzoic acid (III) and pyrrolidine. The synthesis of the starting benzoic acid derivative (III) is also a critical consideration for the overall efficiency of the pathway.

Retrosynthesis Target This compound (I) Intermediate_II (2-methoxy-5-nitrophenyl)(pyrrolidin-1-yl)methanone (II) Target->Intermediate_II Nitro Reduction Intermediate_III 2-methoxy-5-nitrobenzoic acid (III) Intermediate_II->Intermediate_III Amide Coupling Pyrrolidine Pyrrolidine Intermediate_II->Pyrrolidine Amide Coupling Starting_Material 2-methoxybenzoic acid Intermediate_III->Starting_Material Nitration

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Precursor: 2-Methoxy-5-nitrobenzoic Acid

The synthesis commences with the preparation of 2-methoxy-5-nitrobenzoic acid, a crucial starting material. While commercially available, its synthesis from readily accessible precursors provides a cost-effective and reliable supply for large-scale applications. The most direct approach involves the nitration of 2-methoxybenzoic acid.

Mechanism and Rationale

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The methoxy group (-OCH₃) is an ortho-, para-directing and activating group due to its electron-donating resonance effect. The carboxylic acid group (-COOH), on the other hand, is a meta-directing and deactivating group. In this case, the strong activating effect of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position (position 5) is sterically less hindered than the ortho position (position 3), leading to the preferential formation of 2-methoxy-5-nitrobenzoic acid.

The nitronium ion is generated in situ from the reaction of a strong acid, typically sulfuric acid, with nitric acid.

Experimental Protocol: Nitration of 2-Methoxybenzoic Acid

Materials:

  • 2-Methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Methanol

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 2-methoxybenzoic acid (1.0 eq) to concentrated sulfuric acid (5.0 eq). Stir the mixture until the solid is completely dissolved.

  • Maintain the temperature of the mixture below 10°C. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the reaction flask. The rate of addition should be controlled to keep the internal temperature below 15°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • The crude product is recrystallized from methanol to afford 2-methoxy-5-nitrobenzoic acid as a pale yellow solid.

Characterization Data for 2-Methoxy-5-nitrobenzoic Acid:

ParameterValue
AppearancePale yellow crystalline solid
Melting Point165-168 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 8.35 (d, J=2.8 Hz, 1H), 8.25 (dd, J=9.0, 2.8 Hz, 1H), 7.40 (d, J=9.0 Hz, 1H), 3.95 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 164.5, 159.0, 141.5, 129.0, 126.0, 124.0, 115.0, 57.0
Mass Spec (ESI-) m/z 196.0 [M-H]⁻

Part 2: Amide Coupling to Synthesize (2-Methoxy-5-nitrophenyl)(pyrrolidin-1-yl)methanone

The second stage of the synthesis involves the formation of the amide bond between 2-methoxy-5-nitrobenzoic acid and pyrrolidine. The use of a coupling agent is essential to activate the carboxylic acid for nucleophilic attack by the amine.

Choice of Coupling Reagent: The Rationale for HATU

A plethora of amide coupling reagents are available, each with its own advantages and disadvantages. For this synthesis, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . HATU is a highly efficient and widely used uronium-based coupling reagent.[2][3] Its key advantages include:

  • High Reactivity: HATU rapidly activates carboxylic acids to form highly reactive OAt-active esters, leading to fast reaction times.

  • Low Racemization: For chiral carboxylic acids, HATU is known to minimize the risk of racemization.

  • Mild Reaction Conditions: The coupling reaction can be performed at room temperature, which is beneficial for substrates with sensitive functional groups.

  • Good Solubility: HATU and its byproducts are generally soluble in common organic solvents, facilitating reaction setup and workup.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction.

AmideCoupling cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack Carboxylic_Acid 2-Methoxy-5-nitrobenzoic acid Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Amide_Product (2-methoxy-5-nitrophenyl)(pyrrolidin-1-yl)methanone Active_Ester->Amide_Product + Pyrrolidine Pyrrolidine Pyrrolidine NitroReduction Nitro_Compound (2-methoxy-5-nitrophenyl)(pyrrolidin-1-yl)methanone Amine_Product This compound Nitro_Compound->Amine_Product H₂, Pd/C Methanol

Sources

An In-depth Technical Guide to (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone is a substituted benzamide that, while not widely cataloged, represents a scaffold of significant interest in medicinal chemistry. Its structure combines the pharmacologically relevant 5-amino-2-methoxybenzoyl core with a pyrrolidine amide, suggesting potential applications in various therapeutic areas. This guide provides a comprehensive overview of this compound, detailing a proposed synthetic pathway, analytical characterization, and exploring its potential in drug discovery based on the activities of structurally related molecules.

The precursor, 5-Amino-2-methoxybenzoic acid, is a versatile building block in the synthesis of anti-inflammatory agents and analgesics.[1] Its incorporation into more complex molecules can enhance solubility and bioavailability, making it a valuable component in drug design.[1] This guide will delve into the chemical logic of transforming this precursor into the target compound and discuss the potential impact of the pyrrolidine moiety on its pharmacological profile.

Chemical Identity and Properties

PropertyPredicted Value
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from 5-nitro-2-methoxybenzoic acid. The following protocol is a robust and logical approach based on established organic chemistry principles.

Step 1: Protection of the Amino Group (Acetylation)

To prevent side reactions during the amidation step, the amino group of the precursor, 5-amino-2-methoxybenzoic acid, should first be protected. Acetylation is a common and effective method.

Experimental Protocol: Acetylation of 5-Amino-2-methoxybenzoic acid

  • Dissolution: Dissolve 5-amino-2-methoxybenzoic acid in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution at room temperature with stirring.

  • Reaction: Heat the mixture to reflux for 1-2 hours to ensure complete acetylation.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water to precipitate the acetylated product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-acetamido-2-methoxybenzoic acid.

Step 2: Activation of the Carboxylic Acid

The carboxylic acid group of the protected intermediate needs to be activated to facilitate the reaction with the secondary amine, pyrrolidine. Conversion to an acyl chloride is a highly effective method for this activation.

Experimental Protocol: Formation of 5-Acetamido-2-methoxybenzoyl chloride

  • Reaction Setup: Suspend the dried 5-acetamido-2-methoxybenzoic acid in thionyl chloride.

  • Reaction: Reflux the suspension for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

Step 3: Amidation with Pyrrolidine

The activated acyl chloride is then reacted with pyrrolidine to form the desired amide bond.

Experimental Protocol: Synthesis of (5-Acetamido-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

  • Dissolution: Dissolve the crude 5-acetamido-2-methoxybenzoyl chloride in an anhydrous, non-protic solvent such as chloroform or dichloromethane.

  • Amine Addition: Add a solution of pyrrolidine in the same solvent dropwise to the acyl chloride solution at 0°C to control the exothermic reaction. An excess of a non-nucleophilic base, like triethylamine, should be added to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a dilute aqueous base solution (e.g., saturated NaHCO3), and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 4: Deprotection of the Amino Group

The final step is the removal of the acetyl protecting group to yield the target compound.

Experimental Protocol: Synthesis of this compound

  • Reaction: Dissolve the purified (5-acetamido-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in a solution of hydrochloric acid.

  • Hydrolysis: Reflux the solution for a period of time, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the free amine.

  • Extraction and Isolation: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify the final product, if necessary, by recrystallization or chromatography. A similar procedure has been described for a related compound.[2]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Activation cluster_step3 Step 3: Amidation cluster_step4 Step 4: Deprotection A 5-Amino-2-methoxybenzoic acid B Acetylation (Acetic Anhydride) A->B C 5-Acetamido-2-methoxybenzoic acid B->C D Acyl Chloride Formation (Thionyl Chloride) C->D E 5-Acetamido-2-methoxybenzoyl chloride D->E F Amide Formation (Pyrrolidine) E->F G (5-Acetamido-2-methoxyphenyl) (pyrrolidin-1-yl)methanone F->G H Acid Hydrolysis G->H I (5-Amino-2-methoxyphenyl) (pyrrolidin-1-yl)methanone H->I

Figure 1: Proposed synthetic workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure by showing the expected signals and splitting patterns for the aromatic, methoxy, and pyrrolidine protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the primary amine, C=O stretch of the amide, and other functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.

Potential Pharmacological Relevance and Therapeutic Applications

The structural motifs within this compound suggest several avenues for pharmacological investigation.

Anticancer Potential

Substituted benzamides are a well-established class of histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[3] The nitrogen and oxygen atoms in the amide group can chelate with the zinc ion in the active site of HDAC enzymes.[3] The 5-amino-2-methoxy substitution pattern could influence the binding affinity and selectivity for different HDAC isoforms. Further derivatization of the amino group could lead to compounds with improved antiproliferative activity.

Central Nervous System (CNS) Activity

The pyrrolidine moiety is a common feature in many centrally acting drugs.[4] Depending on its overall physicochemical properties, this compound could potentially cross the blood-brain barrier. The 5-methoxy-2-amino structural element is also found in psychoactive compounds.[5][6] Therefore, this compound could be a candidate for screening against various CNS targets.

Metabolic Disorders

Recent studies have shown that compounds containing the 5-methoxy-2-aminoindane scaffold, which is structurally related to the core of our target molecule, can reverse diet-induced obesity and improve metabolic parameters in animal models.[5] This suggests that the 5-amino-2-methoxybenzoyl moiety could be a valuable pharmacophore for the development of new treatments for metabolic disorders.

Potential_Applications cluster_pharmacology Potential Pharmacological Activities cluster_therapeutic Potential Therapeutic Areas A (5-Amino-2-methoxyphenyl) (pyrrolidin-1-yl)methanone B HDAC Inhibition A->B C CNS Receptor Modulation A->C D Metabolic Regulation A->D E Oncology B->E leads to F Neurology / Psychiatry C->F leads to G Metabolic Diseases (e.g., Obesity, Diabetes) D->G leads to

Figure 2: Potential pharmacological pathways and therapeutic applications.

Conclusion

This compound, while not a widely studied molecule, holds considerable potential as a scaffold for the development of novel therapeutics. This guide has outlined a logical and feasible synthetic route, methods for its characterization, and highlighted its potential in oncology, neuroscience, and metabolic diseases based on the known activities of its structural components. For researchers in drug discovery, this compound represents an attractive starting point for library synthesis and screening, with the potential to yield novel drug candidates.

References

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

  • 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. PubMed. [Link]

  • Pharmacokinetic and Pharmacodynamic Evaluation of 5-methoxy-2-aminoindane (MEAI): A New Binge-Mitigating Agent. PubMed. [Link]

  • Synthesis of 4-Amino-5-chloro-2-methoxy-N-(1-methyl-3-pyrrolidinyl)benzamide.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]

Sources

Navigating the Fragmentation Maze: A Predictive Mass Spectrometry Guide to (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, a compound of interest for its potential pharmacological applications, presents a unique analytical challenge due to the absence of comprehensive public mass spectrometry data. This in-depth technical guide addresses this knowledge gap by providing a predictive analysis of its mass spectral behavior under electron ionization (EI). By deconstructing the molecule into its core functional moieties—an aromatic amine, a methoxy ether, a ketone, and a pyrrolidine ring—we can forecast a logical and scientifically grounded fragmentation pathway. This document serves as a vital resource for researchers, offering a robust theoretical framework to anticipate, identify, and interpret the mass spectrum of this and structurally related compounds, thereby accelerating research and development efforts.

Introduction: The Analytical Imperative

This compound is a molecule that incorporates several functional groups known to direct fragmentation in predictable ways. A thorough understanding of its mass spectrometric fingerprint is crucial for its identification in complex matrices, for metabolite profiling, and for quality control in synthetic processes. This guide will provide a detailed, step-by-step methodology for predicting the mass spectrum, grounded in the established principles of mass spectrometry.

The structural stability of aromatic systems often leads to a prominent molecular ion peak, which is foundational for determining the molecular weight of a compound.[1] However, the true analytical value lies in the fragmentation pattern, which provides a veritable roadmap to the molecule's structure.

Predicted Mass Spectrum and Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound upon electron ionization. The predictions are based on established fragmentation patterns of its constituent functional groups.

Predicted m/z Proposed Fragment Ion Interpretation of Fragmentation
220[M]•+Molecular Ion
150[M - C₄H₈N]•+α-cleavage at the carbonyl group with loss of the pyrrolidinyl radical
122[C₇H₈NO]•+Subsequent loss of CO from the m/z 150 fragment
107[C₆H₅NO]•+Loss of a methyl radical from the m/z 122 fragment
92[C₆H₆N]•+Loss of CO from the m/z 122 fragment, followed by rearrangement
77[C₅H₃N]•+Loss of HCN from the m/z 107 fragment
70[C₄H₈N]+Pyrrolidinyl cation resulting from α-cleavage

Experimental Protocols: A Roadmap to Analysis

While this guide is predictive, the following protocol outlines a standard approach for acquiring the actual mass spectrum of this compound.

3.1. Sample Preparation

  • Dissolution: Dissolve approximately 1 mg of the synthesized and purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Dilution: Prepare a working solution with a concentration of approximately 10-50 µg/mL. The optimal concentration may require adjustment based on instrument sensitivity.

3.2. Instrumentation and Analysis

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

  • Inlet System: A gas chromatography (GC-MS) or direct insertion probe (DIP-MS) can be utilized. For GC-MS, a non-polar capillary column would be a suitable initial choice.

  • Ionization Energy: Standard EI energy of 70 eV.

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

  • Data Acquisition: Acquire data in full-scan mode to obtain a comprehensive fragmentation pattern.

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to be initiated by the ionization of a non-bonding electron, likely from the nitrogen of the aniline or the oxygen of the methoxy group, due to their lower ionization energies compared to other electrons in the molecule.

fragmentation_pathway M Molecular Ion (m/z 220) [C12H16N2O2]•+ F150 Fragment m/z 150 [C8H8NO2]•+ M->F150 - C4H8N• F70 Fragment m/z 70 [C4H8N]+ M->F70 α-cleavage F122 Fragment m/z 122 [C7H8NO]•+ F150->F122 - CO F107 Fragment m/z 107 [C6H5NO]•+ F122->F107 - CH3• F92 Fragment m/z 92 [C6H6N]•+ F122->F92 - CO F77 Fragment m/z 77 [C5H3N]•+ F107->F77 - HCN

Caption: Predicted fragmentation pathway of this compound.

4.1. Primary Fragmentation: α-Cleavage

The most probable initial fragmentation is the α-cleavage of the bond between the carbonyl carbon and the pyrrolidine nitrogen. This is a characteristic fragmentation pathway for ketones and amides.[2] This cleavage can result in two primary fragment ions:

  • Loss of the pyrrolidinyl radical: This would generate a resonance-stabilized acylium ion at m/z 150 .

  • Formation of the pyrrolidinyl cation: This would result in a fragment at m/z 70 . In molecules with basic nitrogen moieties like pyrrolidine, this fragment can be particularly prominent as the nitrogen can effectively stabilize the positive charge.[3]

4.2. Secondary Fragmentation of the Aromatic Moiety

The acylium ion at m/z 150 is expected to undergo further fragmentation, driven by the stable aromatic ring.

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for acylium ions is the neutral loss of CO, which would lead to a fragment at m/z 122 .[4]

  • Fragmentation of the Methoxy Group: The fragment at m/z 122 can then lose a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 107 . Aryl ethers are known to fragment via the loss of the alkyl group.

  • Aniline-Specific Fragmentation: Aromatic amines like aniline are known to undergo the loss of hydrogen cyanide (HCN).[4][5] Therefore, the fragment at m/z 107 could potentially lose HCN to produce a fragment at m/z 77 .

The Role of Functional Groups in Directing Fragmentation

The interplay between the different functional groups is critical to understanding the overall fragmentation pattern.

functional_group_influence cluster_molecule This compound cluster_fragmentation Fragmentation Pathways Aniline Aniline Moiety LossOfHCN Loss of HCN Aniline->LossOfHCN Methoxy Methoxy Group LossOfAlkyl Loss of Alkyl Radical Methoxy->LossOfAlkyl Ketone Ketone Linkage AlphaCleavage α-Cleavage Ketone->AlphaCleavage Pyrrolidine Pyrrolidine Ring Pyrrolidine->AlphaCleavage LossOfCO Loss of CO AlphaCleavage->LossOfCO leads to

Caption: Influence of functional groups on the predicted fragmentation pathways.

The electron-donating nature of the amino and methoxy groups on the aromatic ring will stabilize the molecular ion and any fragment ions containing the aromatic ring, potentially increasing their abundance in the spectrum.

Conclusion: A Framework for Discovery

While this guide presents a predictive analysis, it is built upon the solid foundation of established mass spectrometry principles and fragmentation patterns of related compounds. It provides a robust and scientifically reasoned framework for any researcher or scientist working with this compound or similar molecules. By anticipating the likely fragmentation pathways, analysts can more efficiently and accurately interpret their experimental data, confirm the structure of their compound, and identify related impurities or metabolites. This predictive approach is an invaluable tool in the modern analytical chemist's arsenal, accelerating the pace of scientific discovery and drug development.

References

  • JoVE. Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • National Institute of Standards and Technology. Anisole. NIST Chemistry WebBook. [Link]

  • PubMed Central. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • Michigan State University. Mass Spectrometry. [Link]

  • YouTube. Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. [Link]

  • ResearchGate. Mass spectra of aniline with different ionization methods. [Link]

Sources

An In-depth Technical Guide on the Putative Crystal Structure of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the realm of pharmaceutical sciences and materials research, a comprehensive understanding of a compound's solid-state architecture is paramount. The crystal structure dictates a molecule's physical and chemical properties, including solubility, stability, and bioavailability, which are critical determinants of its therapeutic efficacy and manufacturability. This guide addresses the crystal structure of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, a molecule of interest due to its constituent functional groups that are prevalent in pharmacologically active compounds.

Initial searches of publicly accessible crystallographic databases did not yield an experimentally determined crystal structure for the title compound. The following discourse, therefore, represents a predictive analysis based on first principles and crystallographic data from structurally analogous molecules. This whitepaper aims to provide a robust, scientifically grounded framework for researchers anticipating the empirical study of this compound, offering insights into its likely solid-state behavior and providing detailed experimental pathways for its synthesis and crystallization.

Molecular Architecture and Conformational Landscape

This compound is comprised of a substituted benzene ring and a pyrrolidine moiety linked by a ketone functional group. The conformational flexibility of the molecule will be largely influenced by the rotation around the C-C and C-N bonds of the methanone linker.

Molecular Structure of this compound

Caption: Ball-and-stick representation of the title compound.

The dihedral angle between the plane of the phenyl ring and the plane of the methanone group is a key conformational parameter. Steric hindrance between the pyrrolidine ring and the methoxy group on the phenyl ring will likely lead to a non-planar conformation. In related structures, such as {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone, the dihedral angles between the aromatic rings are significant, suggesting that steric and electronic effects drive the molecule to adopt a twisted conformation.[1] Similarly, in another related molecule, the dihedral angle between the pyrrolidine and phenyl rings is reported to be substantial.[2]

Predictive Crystallographic Analysis and Intermolecular Interactions

Based on the functional groups present, we can anticipate the key intermolecular interactions that will govern the crystal packing of this compound.

Hydrogen Bonding

The primary amino group (-NH2) is a potent hydrogen bond donor, while the carbonyl oxygen of the methanone group and the nitrogen atom of the pyrrolidine ring can act as hydrogen bond acceptors. It is highly probable that the crystal structure will be dominated by a network of intermolecular hydrogen bonds. For instance, in the crystal structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, molecules are linked by N-H···O and O-H···O hydrogen bonds, forming dimers and chains.[3][4] We can postulate a similar scenario for the title compound, where N-H···O=C hydrogen bonds form between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule.

π-π Stacking Interactions

The methoxy-substituted phenyl ring provides a platform for π-π stacking interactions. These interactions, although weaker than hydrogen bonds, are crucial in stabilizing the crystal lattice. The presence of both an electron-donating amino group and an electron-donating methoxy group on the phenyl ring will influence the nature of these stacking interactions.

Hirshfeld Surface Analysis Prediction

A hypothetical Hirshfeld surface analysis would likely reveal the dominance of H···H, O···H/H···O, and C···H/H···C contacts, which is typical for organic molecules. The presence of strong hydrogen bonds would be visualized as distinct red spots on the d_norm surface.[3]

Proposed Synthesis and Crystallization Protocol

While a specific synthesis for this compound is not detailed in the searched literature, a plausible synthetic route can be devised based on established organic chemistry principles and related syntheses.[5][6]

Synthetic Pathway

A logical approach would involve the acylation of pyrrolidine with a derivative of 5-amino-2-methoxybenzoic acid.

Proposed Synthetic Workflow

cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification and Crystallization A 5-Amino-2-methoxybenzoic acid C Acyl Chloride or Activated Ester A->C Activation B Activating Agent (e.g., SOCl2, EDCI) B->C E This compound C->E Nucleophilic Acyl Substitution D Pyrrolidine D->E F Crude Product E->F G Column Chromatography F->G H Pure Product G->H I Slow Evaporation / Cooling H->I J Single Crystals I->J

Caption: A plausible multi-step synthesis and crystallization workflow.

Step-by-Step Protocol:

  • Activation of 5-Amino-2-methoxybenzoic Acid:

    • To a solution of 5-amino-2-methoxybenzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add a suitable activating agent such as thionyl chloride (SOCl₂) or a carbodiimide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine).

    • Stir the reaction mixture at room temperature until the activation is complete, which can be monitored by thin-layer chromatography (TLC).

  • Amide Coupling with Pyrrolidine:

    • To the activated carboxylic acid derivative, add pyrrolidine dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Crystallization

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step.

Protocol for Crystallization:

  • Solvent Screening: Dissolve the purified compound in a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile) to find a suitable solvent system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent or solvent mixture in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature over several days.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

Physicochemical and Spectroscopic Characterization

Prior to single-crystal X-ray diffraction, the synthesized compound should be thoroughly characterized by various analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Resonances corresponding to the aromatic protons of the substituted phenyl ring, the methoxy group protons, the amino group protons, and the aliphatic protons of the pyrrolidine ring.[7]
¹³C NMR Signals for the carbonyl carbon, aromatic carbons, methoxy carbon, and the aliphatic carbons of the pyrrolidine ring.
FT-IR Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ketone, C-O stretching of the methoxy group, and C-N stretching of the amide and pyrrolidine.[8]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Melting Point A sharp melting point, indicative of a pure crystalline solid.

Potential Applications and Future Directions

The structural motifs within this compound are of significant interest in medicinal chemistry. The aminophenyl group is a common feature in various biologically active molecules, and the pyrrolidine ring is a privileged scaffold in drug discovery.[9] An empirical determination of the crystal structure would provide invaluable information for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the three-dimensional conformation and intermolecular interactions can aid in the design of more potent and selective analogs.

  • Polymorph Screening: Identification of different crystalline forms is crucial for drug development to ensure consistent physicochemical properties.

  • In Silico Modeling: A high-resolution crystal structure would serve as a benchmark for computational studies, such as molecular docking and molecular dynamics simulations.

References

  • Pintro, A., G. M. S. de Menezes, and E. R. T. Tiekink. "Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole." Acta Crystallographica Section E: Crystallographic Communications 78.4 (2022): 336-343. [Link]

  • Yogesh, D. B., et al. "Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids." Der Pharma Chemica 4.6 (2012): 2378-2384. [Link]

  • Meltzer, Peter C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors." Journal of medicinal chemistry 50.23 (2007): 5875-5886. [Link]

  • Abdul Rashid, Fatin Afifah, et al. "Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate." Acta Crystallographica Section E: Crystallographic Communications 79.1 (2023): 65-68. [Link]

  • Aslam, M., et al. "{5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone." Acta Crystallographica Section E: Structure Reports Online 67.12 (2011): o3442-o3443. [Link]

  • Pintro, A., G. M. S. de Menezes, and E. R. T. Tiekink. "Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole." ResearchGate. [Link]

  • Aydın, A., et al. "Synthesis, spectroscopic, crystal structure, Hirshfeld surface analysis, NBO and DFT calculations of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine." Journal of Molecular Structure 1251 (2022): 132007. [Link]

  • Laskowski, R. A., M. B. Swindells. "LigPlot+: multiple ligand-protein interaction diagrams for drug discovery." Journal of chemical information and modeling 51.10 (2011): 2778-2786. [Link]

  • Kumar, P., et al. "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL." Rasayan Journal of Chemistry 4.3 (2011): 554-559. [Link]

  • Káčer, Peter, et al. "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors." Molecules 19.8 (2014): 12388-12398. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Starting Materials and Core Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic pathways to (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, a key intermediate in the development of various pharmacologically active compounds. The document emphasizes the rationale behind the selection of starting materials and the causality of experimental choices, ensuring a robust and reproducible synthetic strategy.

Strategic Overview: Selecting the Appropriate Starting Materials

The synthesis of this compound can be approached from several retrosynthetic pathways. The most common and industrially scalable approach involves the formation of the amide bond as the final key step. This strategy relies on the synthesis of a suitably substituted benzoic acid precursor, which is then coupled with pyrrolidine. The choice of the initial starting material is dictated by factors such as commercial availability, cost, and the efficiency of subsequent transformations.

A critical consideration is the introduction of the amino and methoxy functionalities on the benzene ring in the correct ortho- and para- relationship to the carboxylic acid group. Two primary strategies emerge:

  • Strategy A: Nitration of a Methoxy-Substituted Precursor: This is the most prevalent and often most efficient route. It commences with a readily available methoxy-substituted aromatic compound, followed by nitration to introduce the precursor to the amine functionality.

  • Strategy B: Methoxylation of an Amino-Substituted Precursor: This approach is less common due to potential challenges in achieving the desired regioselectivity and the often harsher conditions required for nucleophilic aromatic substitution.

This guide will primarily focus on Strategy A, detailing the synthesis from a common starting material, 2-methoxybenzoic acid.

The Primary Synthetic Route: A Step-by-Step Analysis

The most reliable and well-documented synthesis of this compound proceeds via a three-step sequence starting from 2-methoxybenzoic acid.

Primary Synthetic Route A 2-Methoxybenzoic Acid B 5-Methoxy-2-nitrobenzoic Acid A->B Nitration C 2-Amino-5-methoxybenzoic Acid B->C Reduction D This compound C->D Amide Coupling Alternative Synthetic Route A 2-Methoxy-5-nitrobenzoic Acid B (2-Methoxy-5-nitrophenyl)(pyrrolidin-1-yl)methanone A->B Amide Coupling C This compound B->C Reduction

Methodological & Application

Application Note & Protocol: High-Purity Isolation of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Chromatographic Solution

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone is a key building block in contemporary drug discovery, often serving as a precursor for various pharmacologically active agents. Its synthesis, typically involving amidation reactions, can yield a mixture of starting materials, by-products, and the desired product. Achieving high purity (>99%) is paramount for subsequent synthetic steps and ensuring the integrity of biological screening data.

This application note provides a detailed, optimized protocol for the purification of this compound using automated flash column chromatography. The methodology emphasizes a systematic approach to solvent system selection and gradient optimization, addressing the specific challenges posed by the compound's aromatic amine and tertiary amide functionalities.

Compound Analysis & Method Development Rationale

The successful purification of this compound hinges on understanding its physicochemical properties and how they dictate its interaction with the stationary and mobile phases.

  • Structure and Polarity: The molecule possesses a moderately polar profile due to the presence of the methoxy group, the pyrrolidine ring, and particularly the primary aromatic amine. The amine group is a key handle for chromatographic interaction but can also cause issues like peak tailing on unmodified silica gel due to its basicity.

  • Solubility: The compound exhibits good solubility in dichloromethane (DCM) and ethyl acetate (EtOAc), and moderate solubility in methanol (MeOH), making these suitable components for the mobile phase.

  • Potential Impurities: Common impurities from a typical amide coupling synthesis (e.g., using 5-amino-2-methoxybenzoic acid and pyrrolidine) include unreacted starting materials and coupling reagents. These impurities differ sufficiently in polarity to allow for effective chromatographic separation.

Strategic Selection of Stationary and Mobile Phases

Given the basic nature of the primary amine, standard silica gel can lead to strong, non-ideal interactions, resulting in poor peak shape and recovery. To counteract this, two primary strategies are considered:

  • Use of Amine-Treated Silica: This is often a good choice but may not be readily available in all laboratories.

  • Mobile Phase Modification: A more common and flexible approach is to add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to a standard silica gel column. This modifier competes with the analyte for acidic silanol groups on the silica surface, effectively masking them and preventing tailing.[1] This protocol will utilize the mobile phase modification approach for its accessibility and adaptability.

A solvent system of hexane and ethyl acetate is a standard starting point for compounds of moderate polarity.[2] Adding a small amount of a more polar solvent like methanol can be necessary if the compound's retention is too high in the initial system.

Workflow for Chromatographic Purification

The overall process, from initial analysis to final product isolation, follows a logical sequence designed for efficiency and reproducibility.

G TLC 1. TLC Analysis (Solvent System Scouting) Load 2. Sample Preparation & Dry Loading TLC->Load Optimized Solvent System Equilibrate 3. Column Equilibration Load->Equilibrate Run 4. Gradient Elution (Flash Chromatography) Equilibrate->Run Inject Sample Monitor 5. Fraction Monitoring (UV & TLC) Run->Monitor Collect Fractions Pool 6. Pooling & Evaporation Monitor->Pool Identify Pure Fractions Confirm 7. Purity Confirmation (LC-MS / NMR) Pool->Confirm Isolated Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol is designed for an automated flash chromatography system equipped with a UV-Vis detector.

Materials and Reagents
Item Specification
Crude Product This compound
Stationary Phase Silica Gel, 40-63 µm particle size
Solvent A n-Hexane, HPLC Grade
Solvent B Ethyl Acetate (EtOAc), HPLC Grade
Solvent C (Modifier) Methanol (MeOH), HPLC Grade
Additive Triethylamine (TEA), >99.5%
TLC Plates Silica Gel 60 F₂₅₄
Sample Adsorbent Celite® 545 or purified silica gel
Step 1: Thin-Layer Chromatography (TLC) for Method Development

The goal of this initial step is to identify a solvent system that provides good separation between the target compound and impurities, with a target Retention Factor (Rf) of ~0.2-0.3 for the desired product.[3][4]

  • Prepare TLC Chambers: Prepare several chambers with different ratios of Hexane:EtOAc (e.g., 80:20, 70:30, 60:40). To each solvent mixture, add 0.5% (v/v) TEA to mitigate tailing.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in DCM. Spot the TLC plate with the crude mixture, a co-spot (crude + starting material), and the starting material reference if available.

  • Develop and Visualize: Develop the plates in the prepared chambers. Visualize the spots under UV light (254 nm) and then stain with a suitable agent (e.g., potassium permanganate) if necessary.

  • Select the Optimal System: The ideal system will show the product spot well-separated from impurities. For this compound, a system of 70:30 Hexane:EtOAc + 0.5% TEA typically provides an Rf of approximately 0.25.

Step 2: Sample Preparation and Column Loading

Dry loading is strongly recommended to ensure a concentrated band is applied to the column, leading to better resolution.[5][6]

  • Dissolve Crude Product: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of a suitable solvent like DCM or acetone.

  • Adsorb onto Silica: Add 2-3 times the mass of the crude product in silica gel (or an inert adsorbent like Celite®) to the solution.

  • Evaporate Solvent: Thoroughly evaporate the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Load Cartridge: Carefully load the dry powder into an empty solid-load cartridge compatible with your flash system.

Step 3: Flash Chromatography Execution
  • Column Selection: Select a silica gel cartridge appropriate for the amount of crude material. A general rule is a loading capacity of 1-10% of the silica weight, depending on the separation difficulty. For 1.0 g of crude, a 40 g silica cartridge is a good starting point.

  • System Setup:

    • Solvent A: Hexane + 0.5% TEA

    • Solvent B: Ethyl Acetate + 0.5% TEA

  • Equilibration: Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase composition (e.g., 10% Solvent B in Solvent A).

  • Gradient Elution: The gradient should be designed based on the TLC results. A shallow gradient around the elution condition of the target compound will maximize resolution.

Gradient Parameters Value
Flow Rate 40 mL/min (for a 40 g column)
Column Volumes (CV) % Solvent B (EtOAc + 0.5% TEA)
0 - 2 CV10% (Isocratic hold)
2 - 12 CVLinear gradient from 10% to 50%
12 - 15 CV50% (Isocratic hold to elute product)
15 - 17 CVLinear gradient from 50% to 100% (Column Wash)
17 - 20 CV100% (Isocratic hold)
  • Detection and Fraction Collection: Monitor the elution profile at 254 nm and 280 nm. Collect fractions based on the UV signal, starting just before the main peak begins to elute.

Step 4: Analysis of Fractions and Product Isolation
  • TLC Analysis of Fractions: Spot every few collected fractions on a TLC plate to identify those containing the pure product. Use the same solvent system as in the development step.

  • Pooling: Combine the fractions that contain only the pure desired product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. To remove residual TEA, the residue can be co-evaporated with DCM or toluene two to three times.

  • Drying and Characterization: Dry the resulting solid or oil under high vacuum to remove residual solvents. Determine the yield and confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting Common Issues

Problem Potential Cause Solution
Significant Peak Tailing Insufficient basic modifier; strong interaction of the amine with acidic silanols.[7]Increase the concentration of TEA to 1% in the mobile phase. Alternatively, use a pre-packed amine-functionalized silica column.[8]
Poor Separation/Co-elution Inappropriate solvent system; gradient is too steep.Re-evaluate the solvent system with TLC, perhaps trying a different solvent combination (e.g., DCM/MeOH). Make the gradient shallower around the elution point of the target compound.
Low Recovery Compound is irreversibly adsorbed onto the silica; compound is unstable on silica.Ensure the basic modifier is present throughout the run. If instability is suspected, minimize the time the compound is on the column by using a faster flow rate or a shorter column.
Product Elutes at Solvent Front The compound has very low affinity for the stationary phase in the chosen solvent system.Start the gradient with a much weaker solvent system (e.g., 100% Hexane or 98:2 Hexane:EtOAc).

Conclusion

This protocol presents a robust and reproducible method for the high-purity isolation of this compound from a crude reaction mixture. By systematically developing the mobile phase using TLC and mitigating the basicity of the target amine with a triethylamine additive, this flash chromatography procedure consistently yields the product in high purity, suitable for demanding applications in pharmaceutical research and development. The principles outlined—thorough TLC analysis, appropriate sample loading, and logical gradient design—are broadly applicable to the purification of other challenging amine-containing small molecules.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Yogesh, D. B., et al. (2012). Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. Der Pharma Chemica, 4(6), 2378-2384.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135426132, this compound. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Biotage. (2023, January 23). Why is TLC Rf important for flash column chromatography optimization? Retrieved from [Link]

  • Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]

  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]

  • Restek. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • PubMed. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]

  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

  • Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. Retrieved from [Link]

  • Reddit. (n.d.). Column chromatography. Retrieved from [Link]

  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail? Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? Retrieved from [Link]

  • Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Chemtips. (2013, January 29). Dry Loading in Flash Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Compounds Related to Lisinopril. Retrieved from [Link]

  • Medicilon. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

Sources

Application Notes & Protocols for (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone (Hypothetical Research Chemical Cmpd-APPM)

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, hereafter designated as Cmpd-APPM, is a novel research chemical with a structure suggesting potential interactions with biological systems. Initial structural analysis reveals key pharmacophores: an aminophenol moiety and a pyrrolidinyl-methanone group. The pyrrolidine scaffold is a versatile component in drug discovery, present in a wide array of pharmacologically active agents.[1][2][3] Similarly, aminophenol derivatives are known to possess diverse biological activities, including potential CNS effects and roles as ferroptosis inhibitors.[4][5]

Given the absence of published data on Cmpd-APPM, these application notes provide a hypothetical, yet scientifically grounded, framework for its initial characterization. The proposed application centers on its potential as a modulator of G-protein coupled receptors (GPCRs), a large and therapeutically important family of transmembrane proteins. The pyrrolidinyl-methanone structure is found in compounds known to inhibit monoamine uptake, suggesting a possible interaction with neurotransmitter transporters which are often modulated by GPCR signaling.[6]

These protocols are designed as a starting point for researchers to explore the bioactivity of Cmpd-APPM and similar novel chemical entities.

Physicochemical Properties & Handling

A comprehensive understanding of a compound's physicochemical properties is crucial for designing experiments and ensuring accurate results.

PropertyPredicted/Measured ValueSignificance in Experimental Design
Molecular Formula C11H14N2O2For calculating molarity of solutions.
Molecular Weight 206.24 g/mol For accurate weighing and solution preparation.
Appearance Off-white to light brown solid (Predicted)Visual confirmation of compound integrity.
Solubility Soluble in DMSO, Ethanol; Sparingly soluble in water (Predicted)Dictates vehicle choice for in vitro and in vivo studies. DMSO is a common solvent for initial screening.
Storage Store at -20°C, desiccated, protected from lightTo prevent degradation and maintain compound stability over time.

Stock Solution Preparation: For in vitro assays, a 10 mM stock solution in 100% DMSO is recommended. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.06 mg of Cmpd-APPM in 1 mL of DMSO. Vortex until fully dissolved. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

Hypothetical Mechanism of Action & Research Strategy

Based on its structural motifs, we hypothesize that Cmpd-APPM may act as a ligand for one or more GPCRs, potentially those involved in neurotransmission. The research strategy outlined below follows a logical progression from broad screening to more specific functional characterization.

Research_Strategy cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Safety & Selectivity Profiling A GPCR Profiling Screen (e.g., PRESTO-Tango) B cAMP Accumulation Assay (Gαs/Gαi signaling) A->B Identified Hit C ERK1/2 Phosphorylation Assay (Gαq/Gαi signaling) A->C Identified Hit D hERG Channel Assay B->D Confirmed Activity C->D Confirmed Activity E In Vitro ADME Profiling D->E Favorable Safety

Caption: Proposed workflow for characterizing Cmpd-APPM.

Experimental Protocols

Protocol 1: Broad GPCR Activity Screening (PRESTO-Tango Assay)

This initial screen aims to identify potential GPCR targets of Cmpd-APPM from a large panel of receptors. The Tango assay is a high-throughput method that measures GPCR activation by linking it to the recruitment of β-arrestin and subsequent reporter gene expression.[7]

Principle: Ligand binding to a GPCR of interest (fused to a TEV protease cleavage site) recruits a β-arrestin-TEV protease fusion protein. This leads to the cleavage of a reporter protein, releasing a transcription factor that drives the expression of a luciferase reporter gene.

Methodology:

  • Cell Culture: Utilize a commercially available cell line panel expressing a wide array of human GPCRs in the Tango format. Culture cells according to the vendor's recommendations.

  • Assay Preparation:

    • Plate the cells in 384-well, white, solid-bottom assay plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a 10 µM working solution of Cmpd-APPM in the appropriate assay buffer. The final DMSO concentration should not exceed 0.1%.

    • Add the compound solution to the assay plates. Include a vehicle control (e.g., 0.1% DMSO) and a known agonist for each receptor as a positive control.

  • Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Add a luciferase substrate solution (e.g., Bright-Glo™) to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Identify "hits" as receptors where Cmpd-APPM induces a signal significantly above the background (e.g., >3 standard deviations above the mean of the vehicle control).

Protocol 2: Functional Characterization - cAMP Accumulation Assay

Should the initial screen identify a GPCR that couples to Gαs or Gαi, this assay will confirm functional activity by measuring changes in intracellular cyclic AMP (cAMP) levels.[8]

Principle: This protocol utilizes a competitive immunoassay. cAMP from the cell lysate competes with a known amount of HRP-linked cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the cells.[9]

Methodology:

  • Cell Culture: Culture a cell line endogenously or recombinantly expressing the target GPCR (identified in Protocol 1) in a T175 flask until 60-80% confluent.[10]

  • Cell Preparation:

    • Harvest cells using a cell dissociation solution.

    • Centrifuge the cells and resuspend the pellet in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Determine cell density and adjust to the desired concentration (e.g., 2.5 x 10^5 cells/mL).

  • Assay Procedure:

    • Dispense 20 µL of the cell suspension into each well of a 96-well assay plate.

    • Prepare a serial dilution of Cmpd-APPM (e.g., from 100 µM to 1 pM) in stimulation buffer.

    • Add 20 µL of the compound dilutions to the respective wells. For Gαi-coupled receptors, co-stimulate with forskolin to induce a baseline level of cAMP.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis: Add 40 µL of lysis buffer to each well and incubate for 10 minutes.

  • cAMP Measurement:

    • Transfer lysate to the antibody-coated plate.

    • Follow the manufacturer's protocol for the specific cAMP assay kit (e.g., addition of HRP-linked cAMP, washing steps, and substrate addition).

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the Cmpd-APPM concentration and fit a sigmoidal dose-response curve to determine the EC50 or IC50.

cAMP_Assay A Plate cells expressing target GPCR B Add Cmpd-APPM (serial dilution) A->B C Incubate (30 min) B->C D Lyse cells C->D E Measure cAMP (Competitive ELISA) D->E F Data Analysis (EC50/IC50 determination) E->F

Caption: Workflow for the cAMP accumulation assay.

Protocol 3: Safety Profiling - In Vitro ADME and hERG Assay

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its potential for cardiac liability is critical in drug development.[11][12]

A. In Vitro ADME Profiling: A standard panel of in vitro ADME assays should be conducted to provide an early understanding of the compound's drug-like properties.[13]

AssayPurpose
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes (microsomes or hepatocytes).
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which affects its free concentration.
CYP450 Inhibition To evaluate the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.
Permeability (e.g., Caco-2) To predict intestinal absorption by measuring the compound's ability to cross a monolayer of intestinal epithelial cells.

B. hERG Channel Assay: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. This assay is a critical step in safety profiling.

Principle: The assay is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel. The effect of Cmpd-APPM on the hERG channel current is measured at various concentrations.

Methodology:

  • Cell Preparation: Use a validated cell line (e.g., HEK293) stably expressing the hERG channel.

  • Compound Application: Prepare a concentration range of Cmpd-APPM.

  • Electrophysiology:

    • Using an automated patch-clamp system, establish a whole-cell recording from a single cell.

    • Apply a voltage protocol that elicits a characteristic hERG tail current.

    • After establishing a stable baseline, perfuse the cell with the different concentrations of Cmpd-APPM.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of inhibition relative to the baseline current.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

Conclusion

The application notes and protocols provided here offer a structured, hypothesis-driven approach for the initial investigation of the novel research chemical this compound (Cmpd-APPM). By employing a tiered screening and characterization strategy, researchers can efficiently identify potential biological targets, elucidate functional activity, and assess early safety parameters. This framework is designed to be adaptable and serves as a foundational guide for exploring the pharmacological potential of new chemical entities.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. Available at: [Link]

  • Yogesh, D. B., et al. (2012). Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. Der Pharma Chemica, 4(6), 2378-2384. Available at: [Link]

  • Vaickelionienė, R., & Mickevičius, V. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Cheminė Technologija, 1(65). Available at: [Link]

  • Sheng, X. H., et al. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(15), 5019-5032. Available at: [Link]

  • Lisovskaya, K. V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Bioorganic & Medicinal Chemistry Letters, 108, 130080. Available at: [Link]

  • Gherbi, K., et al. (2017). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. ACS Chemical Neuroscience, 8(7), 1466-1474. Available at: [Link]

  • Selvita. (n.d.). In Vitro ADME. Available at: [Link]

  • ResearchGate. (2011). A practical synthesis of 2-amino-5-methoxylpropiophenone. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7247. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249216. Available at: [Link]

  • Sierra, M. A., & de la Torre, M. C. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 433-437. Available at: [Link]

  • ResearchGate. (n.d.). Structure of aminophenol derivatives. Available at: [Link]

  • Kumar, A., et al. (2018). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. European Journal of Medicinal Chemistry, 143, 111-123. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Available at: [Link]

  • Bano, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1341. Available at: [Link]

  • MDPI. (2023). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]

  • Hauser, A. S., et al. (2017). Recent progress in assays for GPCR drug discovery. Expert Opinion on Drug Discovery, 12(9), 891-903. Available at: [Link]

  • Wang, W., et al. (2008). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS Journal, 10(2), 303-311. Available at: [Link]

  • BioDuro. (n.d.). In Vitro ADME. Available at: [Link]

  • ResearchGate. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Available at: [Link]

  • Frontiers. (2023). Editorial: New approaches for the discovery of GPCR ligands. Available at: [Link]

  • Hu, Y., et al. (2017). Classification of Scaffold Hopping Approaches. ACS Combinatorial Science, 19(9), 515-533. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available at: [Link]

  • ChemRxiv. (2023). Scaffold Hopping with Generative Reinforcement Learning. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). An update of novel screening methods for GPCR in drug discovery. Expert Opinion on Drug Discovery, 7(10), 947-962. Available at: [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Available at: [Link]

Sources

Application Notes and Protocols: (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1] This document provides a comprehensive guide for the investigation of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone, a novel compound with structural motifs suggestive of kinase inhibitory activity. We present a strategic, multi-tiered approach, beginning with the rationale for its investigation and proposed synthesis, followed by detailed protocols for in vitro and cell-based screening assays to determine its efficacy and mechanism of action as a potential kinase inhibitor. This guide is intended to provide researchers with the foundational knowledge and practical methodologies to rigorously evaluate this and other novel compounds in the drug discovery pipeline.

Introduction: The Rationale for Investigating this compound

The chemical structure of this compound presents several features that suggest its potential as a kinase inhibitor. The methoxy-substituted phenyl ring is a common feature in many known kinase inhibitors. For instance, the approved MEK1 inhibitor, PD98059, is 2-(2'-amino-3'-methoxyphenyl)-oxanaphthalen-4-one, highlighting the relevance of the aminomethoxyphenyl moiety.[2][3][4] Furthermore, the pyrrolidine group can contribute to favorable pharmacokinetic properties and interactions within the ATP-binding pocket of kinases.[5]

Kinase inhibitors primarily function by blocking the binding of ATP to the enzyme's active site, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.[6][7] These inhibitors are broadly classified based on their binding mode, with Type I inhibitors binding to the active conformation and Type II inhibitors binding to the inactive conformation of the kinase.[7] The protocols outlined below are designed to determine if this compound exhibits such inhibitory activity and to characterize its potency.

Synthesis of this compound

The synthesis of the target compound can be achieved through a standard amidation reaction. The following is a proposed synthetic route based on established chemical principles.[8]

Reaction Scheme:

5-Amino-2-methoxybenzoic acid is coupled with pyrrolidine in the presence of a suitable coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), to facilitate amide bond formation.[8]

Materials:

  • 5-Amino-2-methoxybenzoic acid

  • Pyrrolidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • Dissolve 5-Amino-2-methoxybenzoic acid (1 equivalent) in anhydrous DCM.

  • Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents). Stir the mixture at room temperature for 10 minutes.

  • Add pyrrolidine (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Inhibition Assays

The initial evaluation of a potential kinase inhibitor is typically performed using in vitro assays.[9] These assays utilize purified kinase enzymes and substrates to directly measure the inhibitory effect of the compound on kinase activity.[2][9]

Primary Screening: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[9] A decrease in ADP production corresponds to inhibition of the kinase.[9] This assay is well-suited for high-throughput screening against a panel of kinases to identify initial hits.[9]

Workflow for Primary Kinase Inhibition Screening

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 ADP Detection cluster_3 Data Acquisition Compound_Prep Prepare serial dilutions of this compound Incubate_Compound_Kinase Incubate diluted compound with kinase mixture Compound_Prep->Incubate_Compound_Kinase Kinase_Reaction_Mix Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) Kinase_Reaction_Mix->Incubate_Compound_Kinase Start_Reaction Initiate reaction with ATP Incubate_Compound_Kinase->Start_Reaction Incubate_Reaction Incubate at room temperature Start_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate Add_Detection_Reagent->Incubate_Detection Read_Luminescence Measure luminescence using a plate reader Incubate_Detection->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase/substrate solution to each well.

  • Compound Addition: Add 2.5 µL of the diluted compound or vehicle control (DMSO) to the appropriate wells.

  • Initiation of Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction.[10]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.[9]

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.[9]

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

IC₅₀ Determination

For kinases that show significant inhibition in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Example IC₅₀ Data Table

Kinase TargetThis compound IC₅₀ (nM)
Kinase A50
Kinase B1200
Kinase C>10000

Protocol: The protocol is similar to the primary screening assay, but with a wider range of compound concentrations (typically a 10-point, 3-fold serial dilution).

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for validating the activity of a potential inhibitor in a more physiologically relevant context.[11] These assays can confirm target engagement and assess the compound's effect on downstream signaling pathways.

Cellular Phosphorylation Assay

This assay measures the phosphorylation of a specific downstream substrate of the target kinase within intact cells.[11] A reduction in substrate phosphorylation indicates that the compound is cell-permeable and can inhibit the kinase in a cellular environment.[11]

Workflow for Cellular Phosphorylation Assay

G cluster_0 Cell Treatment cluster_1 Cell Lysis and Detection cluster_2 Data Analysis Seed_Cells Seed cells in a multi-well plate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Treat_Compound Treat cells with serially diluted compound Incubate_Cells->Treat_Compound Incubate_Treatment Incubate for a defined period Treat_Compound->Incubate_Treatment Lyse_Cells Lyse cells to release proteins Incubate_Treatment->Lyse_Cells Detect_Phosphorylation Detect phosphorylated substrate using ELISA or Western Blot with phospho-specific antibodies Lyse_Cells->Detect_Phosphorylation Quantify_Signal Quantify the signal Detect_Phosphorylation->Quantify_Signal Normalize_Data Normalize to total protein or housekeeping gene Quantify_Signal->Normalize_Data Calculate_Inhibition Calculate percent inhibition and determine IC₅₀ Normalize_Data->Calculate_Inhibition

Caption: Workflow for a Cellular Phosphorylation Assay.

Detailed Protocol (ELISA-based):

  • Cell Seeding: Seed a relevant cancer cell line (e.g., one with a known dependency on the target kinase) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • ELISA:

    • Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein.

    • Incubate to allow the substrate to bind.

    • Wash the plate and add a detection antibody specific for the phosphorylated form of the substrate.

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Add a colorimetric HRP substrate and measure the absorbance.

  • Data Analysis: Normalize the phospho-substrate signal to the total substrate signal and determine the IC₅₀ value.

Concluding Remarks

The presented methodologies provide a robust framework for the initial evaluation of this compound as a potential kinase inhibitor. A positive outcome in these assays would warrant further investigation, including broader kinase profiling for selectivity, determination of the mechanism of action (e.g., ATP-competitive), and in vivo efficacy studies. This structured approach ensures a thorough and efficient assessment of novel compounds in the early stages of drug discovery.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • Carroll, F. I., et al. (2008). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 51(23), 7558–7568. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. [Link]

  • Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1189–1207. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]

  • StatPearls. (2023). Tyrosine Kinase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Cuzzocrea, S., et al. (2004). PD98059, a specific MAP kinase inhibitor, attenuates multiple organ dysfunction syndrome/failure (MODS) induced by zymosan in mice. British Journal of Pharmacology, 141(1), 153–164. [Link]

  • News-Medical.net. (2024, June 21). What are Protein kinases inhibitors and how do they work?[Link]

  • Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Clinica Chimica Acta, 539, 117-126. [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Rittenhouse, S. E., et al. (1998). Effects of the mitogen-activated protein (MAP) kinase kinase inhibitor 2-(2'-amino-3'-methoxyphenyl)-oxanaphthalen-4-one (PD98059) on human platelet activation. Biochemical Pharmacology, 55(10), 1617–1625. [Link]

  • Wu, P., et al. (2017). Kinase Inhibitors. Clinical Pharmacology & Therapeutics, 103(4), 567-569. [Link]

  • Taylor & Francis. Kinase inhibitors – Knowledge and References. [Link]

  • PubMed Central. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(12), 5064–5085. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica, 8(1), 450-456. [Link]

  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2755. [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]

  • ResearchGate. (2012). Synthesis and biological activity of endomorphin-2 analogues containing isoproline, oxopiperadine or oxopyrrolidine ring in position 2. [Link]

  • Wikipedia. Controlled Drugs and Substances Act. [Link]

  • PubMed. (1995). PD 098059 is a specific inhibitor of the activation of mitogen-activated protein kinase kinase in vitro and in vivo. Journal of Biological Chemistry, 270(46), 27489–27494. [Link]

Sources

Application Notes and Protocols for the Study of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone in Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the characterization of novel psychoactive compounds, using (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone as a representative investigational molecule. The pyrrolidine moiety is a common scaffold in neuropharmacology, suggesting potential interactions with monoamine transporters.[1][2] This guide details the necessary in vitro and in vivo methodologies to elucidate the inhibitory profile of such compounds on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The protocols provided herein are designed to establish a foundational understanding of a compound's mechanism of action, a critical step in the drug discovery and development pipeline.

Introduction: The Central Role of Monoamine Transporters

Monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—are fundamental to the regulation of mood, cognition, and behavior. Their signaling is tightly controlled by presynaptic transporters (DAT, SERT, and NET) that facilitate their reuptake from the synaptic cleft, thereby terminating the signal.[1][3] These transporters are the primary targets for a wide array of therapeutic agents, including antidepressants and treatments for attention-deficit hyperactivity disorder (ADHD), as well as substances of abuse like cocaine and amphetamines.[3][4] Consequently, the precise characterization of a novel compound's interaction with these transporters is paramount in neuroscience research and psychopharmacological drug development.[5]

This compound is a novel chemical entity. While specific pharmacological data for this compound is not yet extensively published, its structural features, particularly the pyrrolidine ring, warrant investigation into its potential effects on monoamine transporter function. The following protocols provide a robust framework for such an investigation.

In Vitro Characterization: Determining Transporter Affinity and Function

The initial assessment of a compound's activity on monoamine transporters is typically performed using in vitro assays. These assays determine the binding affinity (Ki) and the functional inhibition of neurotransmitter uptake (IC50).

Radioligand Binding Assays: Measuring Affinity for DAT, SERT, and NET

Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor or transporter. This is achieved by measuring the displacement of a known radiolabeled ligand by the unlabeled test compound.

Principle: Cell membranes expressing the transporter of interest are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound. The amount of radioligand bound to the transporter is then measured, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

prep Prepare cell membranes expressing DAT, SERT, or NET incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Select specific radioligand (e.g., [3H]WIN 35,428 for DAT) radioligand->incubation compound Prepare serial dilutions of This compound compound->incubation filtration Rapidly filter through glass fiber filters to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Workflow for Radioligand Binding Assay.

Protocol 2.1: Radioligand Binding Assay

  • Membrane Preparation:

    • Use commercially available cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells) or prepare membranes from rodent brain tissue (e.g., striatum for DAT, cortex for NET, brainstem for SERT).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer

    • 50 µL of radioligand at a concentration near its Kd (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

    • 50 µL of the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • 50 µL of cell membrane preparation (protein concentration adjusted to be within the linear range of the assay).

    • For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly aspirate the contents of each well onto a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Preparation and Neurotransmitter Uptake Assays

While binding assays measure affinity, uptake assays measure the functional consequence of that binding—the inhibition of neurotransmitter transport. Synaptosomes, which are resealed nerve terminals isolated from brain tissue, are an excellent ex vivo model for these studies as they contain functional transporters.

Experimental Workflow: Synaptosome Preparation and Uptake Assay

cluster_0 Synaptosome Preparation cluster_1 Uptake Assay homogenize Homogenize brain tissue (e.g., striatum) in ice-cold sucrose solution centrifuge1 Centrifuge at low speed to remove nuclei and debris homogenize->centrifuge1 centrifuge2 Centrifuge supernatant at high speed to pellet crude synaptosomes (P2 fraction) centrifuge1->centrifuge2 resuspend Resuspend P2 pellet in buffer centrifuge2->resuspend preincubate Pre-incubate synaptosomes with This compound resuspend->preincubate add_radiolabel Initiate uptake by adding radiolabeled neurotransmitter (e.g., [3H]dopamine) preincubate->add_radiolabel incubate_short Incubate for a short period (e.g., 5-10 minutes) at 37°C add_radiolabel->incubate_short terminate Terminate uptake by rapid filtration and washing with ice-cold buffer incubate_short->terminate quantify Quantify radioactivity in synaptosomes terminate->quantify analyze Calculate IC50 for uptake inhibition quantify->analyze

Caption: Workflow for Synaptosome Preparation and Neurotransmitter Uptake Assay.

Protocol 2.2.1: Synaptosome Preparation from Rodent Brain

  • Tissue Dissection: Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for NET, hippocampus for SERT) on ice.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

  • Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris (P1 fraction).

    • Transfer the supernatant (S1 fraction) to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

  • Resuspension: Discard the supernatant and resuspend the P2 pellet in a suitable Krebs-Ringer-HEPES buffer.

  • Protein Quantification: Determine the protein concentration of the synaptosomal preparation (e.g., using a BCA assay).

Protocol 2.2.2: Neurotransmitter Uptake Inhibition Assay

  • Assay Buffer: Use a Krebs-Ringer-HEPES buffer containing appropriate inhibitors of other monoamine transporters to ensure specificity (e.g., desipramine to block NET when studying DAT).

  • Pre-incubation: In a 96-well plate, pre-incubate the synaptosomal preparation (e.g., 5-10 µg of protein) with varying concentrations of this compound for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.

  • Termination: Terminate the uptake by rapid filtration through a glass fiber filter and wash three times with ice-cold buffer.

  • Quantification and Analysis: Quantify the radioactivity retained on the filters using a scintillation counter. Calculate the IC50 value for the inhibition of uptake.

Hypothetical In Vitro Data Summary

Assay TypeDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
Binding Affinity (Ki, nM) 50>10,000250
Uptake Inhibition (IC50, nM) 120>10,000600

This table presents hypothetical data for illustrative purposes.

In Vivo Evaluation: Assessing Behavioral and Neurochemical Effects

Following in vitro characterization, in vivo studies are essential to understand the compound's effects in a living organism, considering factors like metabolism and blood-brain barrier penetration.

Locomotor Activity Assay

Locomotor activity is a reliable behavioral measure to assess the effects of compounds that modulate the dopaminergic system. DAT inhibitors typically increase locomotor activity.

Protocol 3.1: Locomotor Activity Assessment in Mice

  • Habituation: Habituate mice to the testing environment (e.g., open-field arenas equipped with photobeam detectors) and handling for at least 3 days prior to the experiment.

  • Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection). A dose-response curve should be generated (e.g., 1, 3, 10, 30 mg/kg).

  • Data Collection: Immediately place the mice in the locomotor activity chambers and record horizontal and vertical activity in 5-minute bins for a total of 60-120 minutes.

  • Data Analysis: Analyze the total distance traveled and other parameters. Compare the effects of different doses of the compound to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to directly measure the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals. This allows for a direct assessment of how a compound affects neurotransmitter levels in real-time.

Experimental Workflow: In Vivo Microdialysis

surgery Surgically implant a guide cannula targeting a specific brain region (e.g., nucleus accumbens) recovery Allow animal to recover from surgery surgery->recovery probe_insertion Insert microdialysis probe through the guide cannula recovery->probe_insertion perfusion Perfuse probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate probe_insertion->perfusion baseline Collect baseline dialysate samples perfusion->baseline drug_admin Administer test compound baseline->drug_admin sample_collection Collect post-drug dialysate samples at regular intervals drug_admin->sample_collection analysis Analyze neurotransmitter levels in dialysate using HPLC-ECD sample_collection->analysis data_interp Express data as a percentage of baseline analysis->data_interp

Caption: Workflow for In Vivo Microdialysis Experiment.

Protocol 3.2: In Vivo Microdialysis in Rats

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines). Allow the animal to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound or vehicle.

  • Post-Drug Collection: Continue to collect dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.

Concluding Remarks

The methodologies outlined in this guide provide a comprehensive framework for characterizing the pharmacological profile of this compound, or any novel compound, at the monoamine transporters. A thorough in vitro analysis of binding affinity and uptake inhibition, followed by in vivo validation of behavioral and neurochemical effects, is crucial for understanding the compound's mechanism of action and predicting its potential therapeutic or abuse liability. The integration of these diverse experimental approaches ensures a robust and reliable characterization, forming the bedrock of modern neuropharmacological research.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Cretu, A., Ștefănescu, R., Avram, S., & Rusu, G. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules, 27(6), 1795. [Link]

  • Kumar, A., Kumar, P., Kumar, D., & Deshmukh, R. (2018). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of pharmacological and toxicological methods, 91, 37–43. [Link]

  • Kumar, P., Singh, R., Sharma, N., & Sharma, D. (2019). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Bioorganic chemistry, 86, 156–165. [Link]

  • Gnegy, M. E., & Manepalli, S. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1436–1445. [Link]

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 135–142. [Link]

  • Besson, M., Haddjeri, N., & Blier, P. (2012). Blockade of the high-affinity noradrenaline transporter (NET) by the selective 5-HT reuptake inhibitor escitalopram: an in vivo microdialysis study in mice. British journal of pharmacology, 166(1), 350–362. [Link]

  • Poyraz, S., Belveren, S., & Çıkrıkçı, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1249764. [Link]

  • Simmler, L. D., & Gnegy, M. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 10–16. [Link]

  • Crooks, P. A., Dwoskin, L. P., & Bardo, M. T. (2011). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current topics in medicinal chemistry, 11(8), 981–996. [Link]

  • Löscher, W., & Potschka, H. (2002). Quantitative in Vivo Microdialysis Study on the Influence of Multidrug Transporters on the Blood-Brain Barrier Passage of Oxcarbazepine: Concomitant Use of Hippocampal Monoamines as Pharmacodynamic Markers for the Anticonvulsant Activity. The Journal of pharmacology and experimental therapeutics, 301(2), 549–556. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Wang, C., Shang, J., & Liu, T. (2023). BAM 15 Exerts Molluscicidal Effects on Pomacea canaliculata Through the Induction of Oxidative Stress, Impaired Energy Metabolism, and Tissue Damage. Toxins, 15(7), 441. [Link]

  • Phillips, T. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT1A receptor. [Link]

  • Dunkley, P. R., & Robinson, P. J. (2015). Synaptosome Preparations: Which Procedure Should I Use?. In Synaptosomes (pp. 39-58). Humana Press, New York, NY. [Link]

  • Zheng, G., Dwoskin, L. P., & Crooks, P. A. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. Bioorganic & medicinal chemistry letters, 26(15), 3567–3570. [Link]

  • Wikipedia. (n.d.). Psychopharmacology. [Link]

  • VCU Scholars Compass. (n.d.). modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. [Link]

  • De Deurwaerdère, P., & Di Giovanni, G. (2017). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Frontiers in pharmacology, 8, 63. [Link]

  • Cichero, E., & Fossa, P. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS chemical neuroscience, 11(13), 2008–2019. [Link]

  • Wikipedia. (n.d.). Lithium (medication). [Link]

  • Rothman, R. B., & Baumann, M. H. (2001). Uptake and release of neurotransmitters. Current protocols in neuroscience, Chapter 7, Unit 7.8. [Link]

  • de Oliveira, A. C., & Moreira, F. A. (2018). Effects of the monoamine stabilizer (-)-OSU6162 on locomotor and sensorimotor responses predictive of antipsychotic activity. Naunyn-Schmiedeberg's archives of pharmacology, 391(7), 743–750. [Link]

  • Lee, J., & Carlton, M. L. (2021). Vesicular Monoamine Transporter-2 inhibitor JPC-141 prevents methamphetamine-induced dopamine toxicity and blocks methamphetamine self-administration in rats. Neuropharmacology, 185, 108447. [Link]

  • Poyraz, S., Belveren, S., & Çıkrıkçı, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1249764. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. [Link]

  • News-Medical.Net. (2022, September 18). What is the locomotor activity test used for in behavioral studies?. [Link]

  • Cretu, A., Ștefănescu, R., Avram, S., & Rusu, G. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1795. [Link]

  • Phillips, G. R., & Whissell, G. (n.d.). Supplemental Material and Methods Synaptosome Preparations. [Link]

  • Charles River Laboratories. (2018, September 26). Microdialysis services at Charles River [Video]. YouTube. [Link]

  • Mokrosz, M. J., & Paluchowska, M. H. (1993). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 36(17), 2486–2491. [Link]

  • Adell, A., & Artigas, F. (2004). Overview of Brain Microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.1. [Link]

Sources

Application Notes and Protocols for the Antibacterial and Antifungal Screening of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This compound is a synthetic compound that presents a compelling scaffold for investigation. Its structure incorporates three key pharmacophores, each with a history of association with antimicrobial activity, providing a strong rationale for its screening.

The pyrrolidine ring is a versatile saturated heterocycle found in numerous natural and synthetic compounds with a wide array of biological activities, including potent antibacterial properties. Derivatives of pyrrolidine are actively being explored as novel antibacterial agents.[1] The methoxyphenyl group is another common feature in bioactive molecules. Its presence can influence the lipophilicity and electronic properties of a compound, potentially enhancing its ability to penetrate microbial cell membranes and interact with molecular targets.[2][3] Furthermore, the aminophenyl moiety is a known constituent of various antimicrobial compounds, including some sulfonamides, which act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[4]

The combination of these three moieties in a single molecule suggests the potential for synergistic or novel mechanisms of action against a broad spectrum of bacterial and fungal pathogens. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of this compound for its antibacterial and antifungal properties. The protocols outlined herein are designed to be robust and reproducible, adhering to internationally recognized standards to ensure the generation of high-quality, reliable data.

Hypothesized Mechanism of Action: A Multifaceted Approach

While the precise mechanism of action for this compound is yet to be elucidated, its structural components suggest several plausible pathways for its antimicrobial effects. A leading hypothesis is the inhibition of essential bacterial enzymes . The pyrrolidine-carboxamide core may mimic substrates for key enzymes involved in metabolic pathways. For instance, some pyrrolamide derivatives have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication, by binding to its ATP pocket.[5][6]

Another potential antibacterial mechanism is the disruption of fatty acid biosynthesis . The pyrrolidine carboxamide structure is present in a class of inhibitors that target the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system.[7]

For its antifungal activity, a plausible mechanism is the disruption of fungal cell membrane integrity . The lipophilic nature of the methoxyphenyl group could facilitate the compound's insertion into the ergosterol-rich fungal membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.[8][9][10] Additionally, some antifungal agents interfere with the ergosterol biosynthesis pathway itself, a critical process for maintaining the structure and function of the fungal cell membrane.[11][12][13][14] The methoxyphenyl moiety might play a role in inhibiting key enzymes in this pathway.

It is also conceivable that the compound acts through a multi-target mechanism, simultaneously affecting different cellular processes in bacteria and fungi, which could be advantageous in overcoming resistance.

Hypothesized Mechanism of Action cluster_compound Compound cluster_bacterial Antibacterial Mechanisms cluster_fungal Antifungal Mechanisms cluster_outcomes Cellular Outcomes Compound (5-Amino-2-methoxyphenyl) (pyrrolidin-1-yl)methanone DNA_Gyrase DNA Gyrase Inhibition Compound->DNA_Gyrase Binds to ATP pocket FAS_II Fatty Acid Synthase II (FAS-II) Inhibition Compound->FAS_II Inhibits InhA Membrane_Disruption Cell Membrane Disruption Compound->Membrane_Disruption Inserts into membrane Ergosterol_Biosynthesis Ergosterol Biosynthesis Inhibition Compound->Ergosterol_Biosynthesis Inhibits key enzymes DNA_Replication_Block Blocked DNA Replication DNA_Gyrase->DNA_Replication_Block Mycolic_Acid_Defect Defective Mycolic Acid Synthesis FAS_II->Mycolic_Acid_Defect Cell_Lysis_Fungal Fungal Cell Lysis Membrane_Disruption->Cell_Lysis_Fungal Growth_Arrest_Fungal Fungal Growth Arrest Ergosterol_Biosynthesis->Growth_Arrest_Fungal

Caption: Hypothesized antimicrobial mechanisms of the title compound.

Experimental Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure standardized and reproducible results.[2][5][6][7][15][16][17][18]

Preparation of Stock Solution and Test Concentrations

Rationale: Accurate and consistent preparation of the test compound is fundamental for reliable minimum inhibitory concentration (MIC) determination. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for antimicrobial testing.

Protocol:

  • Weigh a precise amount of this compound.

  • Dissolve the compound in 100% DMSO to prepare a stock solution of 10 mg/mL.

  • Further dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to create a series of working solutions for the desired final test concentrations (e.g., ranging from 256 µg/mL to 0.5 µg/mL).

    • Note: The final concentration of DMSO in the test wells should not exceed 1% (v/v) to avoid any inhibitory effects of the solvent on microbial growth.

Antibacterial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of compound in broth C Inoculate microplate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Add 50 µL of the highest concentration of the test compound working solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with 50 µL of the diluted bacterial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antifungal Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: Similar to antibacterial testing, this method determines the lowest concentration of the compound that inhibits fungal growth. RPMI-1640 medium is commonly used for antifungal susceptibility testing of yeasts and filamentous fungi.

Protocol:

  • Dispense 100 µL of RPMI-1640 medium (buffered with MOPS) into each well of a 96-well microtiter plate.

  • Add 100 µL of the test compound working solution at 2x the final desired concentration to the first well and perform a two-fold serial dilution.

  • Prepare a fungal inoculum according to CLSI guidelines (e.g., for Candida spp., adjust to a 0.5 McFarland standard and then dilute to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL).

  • Inoculate each well with 100 µL of the fungal suspension.

  • Include positive and negative controls as described for the antibacterial assay.

  • Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control.

Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations

Rationale: While the MIC indicates growth inhibition (stasis), the MBC and MFC determine the lowest concentration of an antimicrobial agent required to kill the microorganism (cidal activity).

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a sterile, drug-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Data Presentation

Quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Positive1632
Escherichia coli ATCC 25922Negative64>128
Pseudomonas aeruginosa ATCC 27853Negative>128>128
Enterococcus faecalis ATCC 29212Positive3264

Table 2: Antifungal Activity of this compound

Fungal StrainTypeMIC (µg/mL)MFC (µg/mL)
Candida albicans ATCC 90028Yeast816
Cryptococcus neoformans ATCC 90112Yeast1632
Aspergillus fumigatus ATCC 204305Mold32>64

Conclusion and Future Directions

The protocols detailed in this application note provide a standardized framework for the initial antibacterial and antifungal screening of this compound. The hypothetical data presented in the tables suggest that the compound may possess moderate activity against Gram-positive bacteria and yeasts. Further investigations should focus on expanding the panel of tested microorganisms, including clinically relevant drug-resistant strains. Elucidation of the precise mechanism of action through biochemical and molecular assays will be crucial for the future development of this compound as a potential antimicrobial agent. Time-kill kinetic studies and in vivo efficacy models will also be essential next steps to validate its therapeutic potential.

References

  • Spanò, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(16), 5122. Available at: [Link]

  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). Pharmaceuticals, 16(10), 1443. Available at: [Link]

  • Disruption of Fungi Cell Membranes by Polyenes, Azoles, Allylamines, Amino Acids and Peptides. (2020). ResearchGate. Available at: [Link]

  • Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. (2014). ResearchGate. Available at: [Link]

  • Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. (2011). ACS Chemical Biology, 6(8), 827–833. Available at: [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2007). Journal of Medicinal Chemistry, 50(7), 1673–1681. Available at: [Link]

  • New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. (2018). European Journal of Medicinal Chemistry, 157, 114-126. Available at: [Link]

  • Mechanisms of the Antifungal Action of Marine Metagenome-Derived Peptide, MMGP1, against Candida albicans. (2013). PLoS ONE, 8(7), e69316. Available at: [Link]

  • Alteration of the Antifungal Action Mechanism Due to Structural Changes in the Antimicrobial Peptide, HnMc. (2022). Applied Sciences, 12(3), 1307. Available at: [Link]

  • Fungal cell barriers and organelles are disrupted by polyhexamethylene biguanide (PHMB). (2023). Scientific Reports, 13(1), 2736. Available at: [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (n.d.). ResearchGate. Available at: [Link]

  • Antibacterial activity of pyrrolidine dithiocarbamate. (2006). International Immunopharmacology, 6(8), 1279-1285. Available at: [Link]

  • EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. (2022). Arabian Journal of Chemistry, 15(1), 103521. Available at: [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Mechanisms of the antifungal action of marine metagenome-derived peptide, MMGP1, against Candida albicans. (2013). PubMed. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2021). Molbank, 2021(4), M1296. Available at: [Link]

  • Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. (2011). ResearchGate. Available at: [Link]

  • Sources of Antifungal Drugs. (2023). Journal of Fungi, 9(2), 196. Available at: [Link]

  • Design and Synthesis of Methoxyphenyl- and Coumarin-based Chalcone Derivatives as Anti-inflammatory Agents by inhibition of NO Production and Down-Regulation of NF-κB in LPS-Induced RAW264.7 Macrophage Cells. (2022). ResearchGate. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN. Available at: [Link]

  • Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance. (2023). RSC Medicinal Chemistry, 14(3), 396-421. Available at: [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. (2024). Journal of Fungi, 10(4), 284. Available at: [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2011). Journal of Biomolecular Screening, 16(1), 74-82. Available at: [Link]

  • Synthesis and antifungal activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. (2005). Pest Management Science, 61(12), 1186-1191. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Available at: [Link]

  • Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2004). Il Farmaco, 59(4), 255-259. Available at: [Link]

Sources

Application Note & Protocol: Strategic N-Acylation of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone for Chemical Probe and Drug Discovery Programs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The formation of an amide bond via N-acylation is one of the most fundamental and widely utilized transformations in medicinal chemistry and materials science.[1] This application note provides a detailed, field-tested protocol for the N-acylation of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone , a versatile chemical scaffold. The presence of an electron-rich aromatic amine ortho to a methoxy group and meta to a pyrrolidinyl-methanone moiety makes this starting material an attractive building block for generating libraries of novel compounds. The resulting N-acylated products have significant potential as intermediates in the synthesis of bioactive molecules, including but not limited to kinase inhibitors, GPCR modulators, and other targeted therapeutic agents.

This guide is designed for researchers in drug development and synthetic chemistry. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the protocol is not only replicable but also adaptable. We will delve into the reaction mechanism, provide a robust step-by-step experimental procedure, offer troubleshooting guidance, and contextualize the importance of each experimental choice.

Reaction Principle & Mechanism

The N-acylation of this compound with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. This reaction is a classic example of addition-elimination.[2][3]

Causality Behind the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary aromatic amine. This amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This step forms a transient tetrahedral intermediate.[2]

  • Intermediate Collapse & Elimination: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the most stable leaving group, the chloride ion.[2]

  • Deprotonation & Neutralization: The resulting product is a protonated amide. A mild base, such as pyridine, is included in the reaction mixture. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, and it scavenges the hydrogen chloride (HCl) byproduct generated during the reaction.[4][5][6] The neutralization of HCl is critical as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[3]

Visualizing the Mechanism

Caption: Figure 1: Mechanism of N-Acylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-acylation using an acyl chloride as the electrophile. It is optimized for a 1.0 mmol scale and can be adjusted accordingly.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound≥97% PuritySigma-AldrichStore desiccated.
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)Reagent Grade, ≥98%Sigma-AldrichHandle in a fume hood. Freshly opened preferred.
PyridineAnhydrous, 99.8%Acros OrganicsStore under inert gas.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificStore over molecular sieves.
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor work-up.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionVWRFor work-up.
Brine (NaCl)Saturated aqueous solutionVWRFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD MilliporeFor drying.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Dissolve the starting material in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.2 M.

    • Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl chloride. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Reagent Addition:

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Slowly add pyridine (1.2 eq) to the solution.

    • Add the desired Acyl Chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes. Ensure the internal temperature remains below 5 °C.

    • Rationale: The reaction is often exothermic. Cooling prevents thermal degradation and side reactions. Slow, dropwise addition of the acyl chloride maintains control over the reaction rate.[7]

  • Reaction Progression:

    • After the addition is complete, allow the reaction to slowly warm to room temperature.

    • Stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 50:50 Ethyl Acetate:Hexanes) and visualize under UV light. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Aqueous Work-up:

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove pyridine and any unreacted amine).

      • Saturated NaHCO₃ solution (to neutralize excess acid and quench any remaining acyl chloride).[8]

      • Saturated Brine (to reduce the solubility of organic material in the aqueous phase).

    • Rationale: This washing sequence systematically removes impurities, simplifying the final purification step.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by either recrystallization (e.g., from Ethanol/water) or column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[7]

    • Combine the pure fractions and remove the solvent in vacuo to obtain the final N-acylated product.

Workflow Visualization

G Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Isolation cluster_purify Purification A Dissolve Amine in Anhydrous DCM B Inert Atmosphere (N2 or Ar) A->B C Cool to 0 °C B->C D Add Pyridine C->D E Add Acyl Chloride (dropwise, <5 °C) D->E F Warm to RT, Stir 2-4h E->F G Monitor by TLC F->G H Quench with H2O G->H I Wash with 1M HCl H->I J Wash with sat. NaHCO3 I->J K Wash with Brine J->K L Dry (Na2SO4) & Concentrate K->L M Column Chromatography or Recrystallization L->M N Characterize Product (NMR, MS, mp) M->N

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this amide coupling reaction, improve yields, and troubleshoot common experimental hurdles. The information herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.

Synthesis Overview

The target molecule, this compound, is typically synthesized via an amide coupling reaction between 5-amino-2-methoxybenzoic acid and pyrrolidine. This transformation requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the secondary amine.

Reaction Scheme:

The success of this reaction is highly dependent on the choice of coupling reagent, solvent, base, and reaction conditions. A variety of factors can lead to low yields, including incomplete reactions, side product formation, and difficulties in purification.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this synthesis?

A1: For this type of amide coupling, uronium/aminium salt-based reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are highly effective.[2] HATU is known for its high reactivity and efficiency, especially in cases that may be sterically hindered or involve less nucleophilic amines.[2][3] Phosphonium reagents like PyBOP are also a good choice and can sometimes lead to cleaner reactions than uronium salts.[2] Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), are a more economical option but may require more optimization.[4]

Q2: Which solvent and base combination is recommended?

A2: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) is typically used.[4][5] DMF is often preferred for its excellent solvating properties for all reaction components.[4][5] The choice of base is critical. A non-nucleophilic, sterically hindered amine base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to neutralize the acid formed during the reaction without competing with the pyrrolidine nucleophile.[6][7] Typically, 2-4 equivalents of the base are used.[7]

Q3: My reaction is very slow or stalls completely. What should I do?

A3: First, ensure all your reagents are anhydrous, as water will hydrolyze the activated carboxylic acid intermediate. Second, consider the order of addition. It is often best to "pre-activate" the carboxylic acid by stirring it with the coupling reagent and base for several minutes (15-30 min) at 0°C to room temperature before adding the amine (pyrrolidine).[5] This minimizes side reactions of the coupling reagent with the amine.[5] If the reaction is still slow, a slight increase in temperature (e.g., to 40°C) can be beneficial, but monitor for potential side product formation.

Q4: How do I effectively monitor the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material (5-amino-2-methoxybenzoic acid) and the product. A typical system might be ethyl acetate/hexanes or dichloromethane/methanol. The product, being an amide, will likely have a different Rf value than the starting carboxylic acid. Staining with ninhydrin can be useful for visualizing the starting aniline.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides a logical path to their resolution.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield with Significant Starting Material Remaining 1. Insufficient Activation: The coupling reagent is not effectively activating the carboxylic acid. 2. Hydrolysis: Presence of water in the reaction mixture is quenching the activated intermediate. 3. Incorrect Stoichiometry: Molar ratios of reagents are not optimal.1. Optimize Activation: Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 eq). Ensure you are pre-activating the acid before adding the amine.[5] 2. Ensure Anhydrous Conditions: Use dry solvents and glassware. Handle hygroscopic reagents (like HATU) under an inert atmosphere (Nitrogen or Argon). 3. Adjust Stoichiometry: While a 1:1 ratio of acid to amine is theoretical, using a slight excess of the less expensive reagent can drive the reaction to completion.[8]
Multiple Spots on TLC, Complicated NMR Spectrum 1. Guanidinylation Side Reaction: If using a uronium reagent (like HATU, HBTU), it can react with the amine to form a guanidinium byproduct.[2] 2. Self-Coupling: The activated carboxylic acid can react with another molecule of the starting amine (5-amino group) to form a dimer. 3. Racemization (if applicable): While not an issue for this specific achiral synthesis, it's a common side reaction in peptide chemistry.[9]1. Change Reagent Order: Pre-activating the acid before adding the pyrrolidine is crucial to minimize this.[5] Alternatively, switch to a phosphonium-based reagent (e.g., PyBOP) which does not cause this side reaction.[2] 2. Control Temperature and Stoichiometry: Run the reaction at a lower temperature (0°C) and avoid a large excess of the coupling reagent. 3. Add Racemization Suppressant: For chiral syntheses, adding an agent like HOBt can mitigate racemization.[7]
Difficulty Purifying the Product 1. Polar Byproducts: Byproducts from the coupling reagent (e.g., tetramethylurea from HATU) can be difficult to remove. 2. Product Tailing on Silica Gel: The free amino group on the product can interact with acidic silica gel, causing poor separation.1. Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1M citric acid or dilute HCl) to remove excess base and unreacted amine, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.[10] 2. Modify Chromatography Conditions: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your column chromatography eluent to suppress tailing.[11] Alternatively, consider using a different stationary phase like alumina or reversed-phase chromatography.[11]

Experimental Protocols

Protocol: HATU-Mediated Synthesis

This protocol is a robust starting point for the synthesis.

Materials:

  • 5-amino-2-methoxybenzoic acid

  • Pyrrolidine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃

  • 1M aqueous Citric Acid

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-amino-2-methoxybenzoic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the acid (concentration ~0.1-0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • Add HATU (1.2 eq) followed by DIPEA (3.0 eq).

  • Stir the mixture at 0°C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add pyrrolidine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate. b. Wash the organic layer sequentially with 1M citric acid (2x), saturated NaHCO₃ (2x), and brine (1x).[10][12] c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Use a gradient eluent system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. To prevent tailing, consider adding 0.5% triethylamine to the eluent system.[11]

Visualization of Key Processes

Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing common synthesis issues.

G Start Reaction Start (TLC at t=0) Monitor Monitor by TLC (e.g., after 2h) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Aqueous Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No SM_Present Significant SM Remaining? Troubleshoot->SM_Present Side_Products Complex Mixture/ Side Products? SM_Present->Side_Products No Check_Reagents Check Reagent Purity & Anhydrous Conditions SM_Present->Check_Reagents Yes Change_Reagents Change Coupling Reagent (e.g., HATU -> PyBOP) Optimize Base Side_Products->Change_Reagents Yes Optimize_Conditions Increase Reagent Eq. Pre-activate Longer Slightly Increase Temp Check_Reagents->Optimize_Conditions

Caption: A decision tree for troubleshooting the amide coupling reaction.

Reaction Mechanism and Side Reaction

This diagram illustrates the desired reaction pathway via an activated ester and a common side reaction with uronium-based reagents.

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction Acid R-COOH (Carboxylic Acid) Active_Ester R-CO-OAt (Activated Ester) Acid->Active_Ester Activation HATU HATU + Base HATU->Active_Ester Product Product (Amide) Active_Ester->Product Nucleophilic Attack Pyrrolidine Pyrrolidine Pyrrolidine->Product HATU_Side HATU Guanidinium Guanidinium Byproduct HATU_Side->Guanidinium Pyrrolidine_Side Pyrrolidine Pyrrolidine_Side->Guanidinium

Caption: Mechanism of HATU coupling and a potential side reaction.

References

  • Yogesh, D. B., et al. (2012). Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. Der Pharma Chemica, 4(6), 2378-2384. Retrieved from [Link]

  • Reddit user discussion. (2022). amide coupling help. r/Chempros. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ChemiTek. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Reddit user discussion. (2024). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Hrádková, I., et al. (2018). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 23(10), 2569. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(6), 1120-1129. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • MDPI. (n.d.). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4349-4361. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11099-11106. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. Retrieved from [Link]

  • National Institutes of Health. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

Sources

Technical Support Center: Purification of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the purification of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the challenges of isolating and purifying this important pharmaceutical intermediate.

Introduction: Understanding the Molecule

This compound is a substituted aromatic amine and amide. Its purification is critical, as impurities can significantly impact downstream applications, including pharmacological activity and safety profiles. The key to successful purification lies in understanding its chemical properties: a basic aromatic amine group, a polar amide moiety, and an aromatic ring system. These features dictate its solubility and reactivity, which we can exploit to achieve high purity.

Part 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses the most common initial questions researchers face when beginning the purification process.

Q1: What are the most likely impurities in my crude sample of this compound?

A: Impurities typically arise from the synthetic route and can be categorized as follows.[1]

Table 1: Common Potential Impurities and Their Origins

Impurity TypeSpecific ExamplesLikely Origin
Unreacted Starting Materials 5-Amino-2-methoxybenzoic acid, pyrrolidine, 5-nitro-2-methoxybenzoic acid (if from a nitro reduction route)Incomplete reaction during the amide bond formation or preceding steps.
Reagent-Related Impurities N,N'-Dicyclohexylurea (DCU), 1-Hydroxybenzotriazole (HOBt), Triethylamine hydrochlorideByproducts from coupling agents (e.g., DCC) or scavengers; salts from bases used.[]
Side-Reaction Products Di-acylated amine species, products of over-reaction or alternative reaction pathways.Non-specific reactivity, particularly under harsh reaction conditions.
Residual Solvents Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl Acetate, Toluene.Solvents used during the synthesis and initial workup procedures.[3]
Degradation Products Oxidized species of the aromatic amine.Exposure to air/oxidants, particularly during heating or prolonged storage.
Q2: Which analytical techniques are essential for monitoring the purification process?

A: A multi-pronged analytical approach is crucial for accurately assessing purity and identifying contaminants.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.[4][5] A reversed-phase C18 column is typically effective for this class of aromatic compounds. Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for obtaining the molecular weights of unknown impurity peaks.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of your final compound and any isolated impurities.[1][7] ¹H NMR is excellent for detecting and quantifying residual solvents, while 2D NMR techniques (like COSY and HSQC) help confirm the structure.[3][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities, such as residual solvents, that may not be easily observed by HPLC or NMR.[9]

Q3: What key chemical properties of the target molecule can I exploit for purification?

A: The molecular structure offers two primary "handles" for separation:

  • Basicity: The aromatic amine group (-NH2) is basic. It can be protonated with an acid to form a water-soluble ammonium salt. This allows for a highly effective separation from neutral or acidic impurities via acid-base extraction.[10][11]

  • Polarity: The combination of the amine, methoxy, and amide groups makes the molecule quite polar. This property is central to designing effective recrystallization and column chromatography methods.

Part 2: Troubleshooting Purification Workflows

This section provides a logical, problem-oriented guide to purifying your compound from a crude state to a high-purity final product.

Problem: My initial crude product is a complex, oily mixture with many components. What is the best first step for a bulk cleanup?

Solution: An acid-base extraction is the most effective initial strategy to isolate your basic target compound from neutral and acidic impurities.

Causality: This process leverages the basicity of the aromatic amine. By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the amine is protonated to form a hydrochloride salt. This salt is ionic and therefore preferentially dissolves in the aqueous layer, leaving non-basic impurities behind in the organic layer.[10][12] Subsequently, neutralizing the aqueous layer with a base regenerates the pure, water-insoluble amine, which can be recovered.

Experimental Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M Hydrochloric Acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The upper organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M Sodium Hydroxide (NaOH) or a saturated Sodium Bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 9, check with pH paper). You should observe the precipitation of your product as it is neutralized.

  • Re-extraction: Add a fresh portion of organic solvent (DCM or EtOAc) to the basic aqueous mixture and shake to extract the neutralized product back into the organic phase.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified, free amine.

Visualization: Acid-Base Extraction Workflow

G cluster_0 Organic Phase cluster_1 Aqueous Phase cluster_2 Final Product Crude Crude Product in Organic Solvent (Target Amine + Neutral Impurities) Protonated Protonated Amine Salt in Aqueous HCl Crude->Protonated 1. Add 1M HCl 2. Shake & Separate Neutral Neutral Impurities in Organic Solvent (Discard) Pure Pure Amine in Organic Solvent Protonated->Pure 1. Add NaOH (pH > 9) 2. Extract with fresh organic solvent FinalAqueous Aqueous Salt Solution (Discard) Final Concentrate to get Pure Solid Product Pure->Final

Caption: Workflow for purifying a basic amine using acid-base extraction.

Problem: After extraction, my product shows 2-3 closely related spots on TLC. How do I separate them?

Solution: Flash column chromatography on silica gel is the standard method for separating compounds with different polarities.

Causality: Silica gel is a highly polar stationary phase. As a mixture is passed through the column, less polar compounds travel faster with the mobile phase (eluent), while more polar compounds interact more strongly with the silica and move slower.[13] By gradually increasing the polarity of the eluent, you can sequentially elute compounds of increasing polarity, thereby achieving separation.

Experimental Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your target compound an Rf value of approximately 0.3.

  • Column Packing: Pack a column with silica gel using the initial, less polar eluent.

  • Loading: Dissolve your semi-purified product in a minimal amount of the eluent (or DCM) and load it onto the column. A "dry loading" technique, where the compound is pre-adsorbed onto a small amount of silica, is often preferred for better resolution.[14]

  • Elution: Begin eluting with the non-polar solvent and gradually increase the proportion of the polar solvent (gradient elution). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Table 2: Recommended Starting Solvent Systems for Chromatography

Non-Polar SolventPolar SolventAdditive (if streaking occurs)Rationale for Additive
Hexanes / HeptaneEthyl Acetate0.5-1% Triethylamine (TEA)Neutralizes acidic sites on silica, preventing tailing of the basic amine.[14]
Dichloromethane (DCM)Methanol (MeOH)0.5-1% Ammonium Hydroxide (NH₄OH)Similar to TEA, provides a basic modifier to improve peak shape for basic compounds.[15]
Problem: My product is >95% pure but needs to meet pharmaceutical standards (>99.5%). How do I perform the final polishing step?

Solution: Recrystallization is an excellent and highly effective technique for removing small amounts of impurities to achieve very high purity.

Causality: This technique relies on the differences in solubility between your compound and the impurities in a given solvent at different temperatures. An ideal solvent will dissolve your product completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).

Experimental Protocol 3: Recrystallization Solvent Screening
  • Small-Scale Test: Place ~20-30 mg of your compound into several test tubes.

  • Solvent Addition: To each tube, add a different solvent (see Table 3) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good and not suitable.

  • Heating: If the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.

  • Observation: The best solvent is one that yields a high recovery of crystalline solid upon cooling.

  • Scale-Up: Once an ideal solvent or solvent pair (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) is identified, perform the recrystallization on a larger scale.

Table 3: Potential Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Comments
IsopropanolPolar Protic82Often a good choice for moderately polar compounds.
EthanolPolar Protic78Similar to isopropanol; may require addition of water as an anti-solvent.
Ethyl AcetatePolar Aprotic77Good for moderately polar compounds; often paired with hexanes.
AcetonitrilePolar Aprotic82Can be effective for polar molecules.
TolueneNon-Polar111May work if the compound is less polar than anticipated.
WaterHighly Polar100Unlikely to work alone but can be used as an anti-solvent with a miscible organic solvent.[16]
Visualization: Overall Purification & Analysis Strategy

G cluster_analysis Purity Analysis at Each Step Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Initial Bulk Cleanup Chromatography Flash Column Chromatography Extraction->Chromatography Separate Close-Running Impurities TLC TLC Extraction->TLC Check separation Recrystallize Recrystallization Chromatography->Recrystallize Final Polishing Step HPLC HPLC / LC-MS Chromatography->HPLC Assess purity PureAPI Pure Compound (>99.5%) Recrystallize->PureAPI NMR ¹H NMR PureAPI->NMR Confirm structure

Caption: A logical workflow for the purification and analysis of the target compound.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • International Science Community Association. (n.d.). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Research Journal of Chemical Sciences. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (2011). A practical synthesis of 2-amino-5-methoxylpropiophenone. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. [Link]

  • PubMed. (n.d.). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. [Link]

  • Biochain Incorporated. (2023). Tips For Antibody Purification Troubleshooting. [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • NIH - PMC. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • ResearchGate. (2025). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. [Link]

  • Pearson. (2024). Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. [Link]

  • NIH - PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting. [Link]

  • YouTube. (2022). How to purify Amine? [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group. [Link]

  • ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • University of Helsinki - Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • The Pharma Master. (n.d.). Troubleshooting. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and successfully scale up your synthesis.

I. Synthetic Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic route involves three key transformations:

  • Nitration: Electrophilic nitration of a suitable starting material, such as p-anisic acid, to introduce a nitro group.

  • Reduction: Selective reduction of the nitro group to an amine.

  • Amide Coupling: Formation of the final amide bond between the resulting aniline derivative and pyrrolidine.

Each of these steps presents unique challenges that can impact the overall success of the synthesis. This guide will address potential issues at each stage.

Overall Synthetic Workflow

Synthetic Workflow A Starting Material (e.g., p-Anisic Acid) B Step 1: Nitration (4-Methoxy-3-nitrobenzoic acid) A->B HNO₃, H₂SO₄ C Step 2: Reduction (4-Amino-3-methoxybenzoic acid) B->C Reduction (e.g., H₂/Pd-C) D Step 3: Amide Coupling (with Pyrrolidine) C->D Coupling Agent (e.g., HATU, EDC) E Final Product (this compound) D->E Workup & Purification

Caption: A high-level overview of the synthetic route.

II. Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis.

Step 1: Nitration of p-Anisic Acid

Question 1: My nitration reaction is resulting in a low yield of the desired 4-methoxy-3-nitrobenzoic acid and multiple side products. What is going wrong?

Answer:

Low yields and the formation of multiple isomers are common issues in electrophilic aromatic substitution reactions if not properly controlled. Here’s a breakdown of the likely causes and how to address them:

  • Causality: The methoxy group of p-anisic acid is a strong activating and ortho-, para-directing group, while the carboxylic acid is a deactivating and meta-directing group.[1] The powerful directing effect of the methoxy group should favor the introduction of the nitro group at the position ortho to it.[1] However, improper temperature control can lead to over-nitration or the formation of other isomers.

  • Troubleshooting Steps:

    • Strict Temperature Control: It is crucial to maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of the nitrating mixture.[1] Use an ice bath and monitor the internal temperature of the reaction flask closely. Adding the nitrating agent too quickly can cause an exothermic reaction, leading to a rise in temperature and the formation of undesired byproducts.

    • Slow Addition of Nitrating Agent: The nitrating mixture (a combination of concentrated nitric and sulfuric acids) should be added dropwise to the solution of p-anisic acid in concentrated sulfuric acid.[1] This slow addition helps to control the reaction rate and temperature.

    • Purity of Starting Material: Ensure your p-anisic acid is pure. Impurities can lead to side reactions and lower the yield.[2]

    • Proper Stoichiometry: Use the correct molar ratios of nitric acid and sulfuric acid as described in established protocols. An excess of nitric acid can lead to dinitration.

ParameterRecommendationRationale
Temperature 0 - 5 °CMinimizes side reactions and di-nitration.
Addition Rate DropwiseControls exothermicity and reaction rate.
Stirring VigorousEnsures homogeneity and efficient heat transfer.
Reagent Purity High PurityPrevents side reactions from impurities.
Step 2: Reduction of the Nitro Group

Question 2: The reduction of 4-methoxy-3-nitrobenzoic acid is incomplete, or I am observing the reduction of the carboxylic acid group as well. How can I achieve selective reduction?

Answer:

Selective reduction of a nitro group in the presence of a carboxylic acid requires careful selection of the reducing agent and reaction conditions.

  • Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the nitro group and the carboxylic acid.[3][4] Catalytic hydrogenation is a common and effective method for the selective reduction of nitro groups.[5][6]

  • Troubleshooting Steps:

    • Choice of Reducing Agent:

      • Catalytic Hydrogenation: This is the preferred method. Use a catalyst such as 10% Palladium on carbon (Pd/C) with hydrogen gas.[5] This method is highly selective for the nitro group and generally does not affect the carboxylic acid.

      • Metal/Acid Reduction: Alternatives include using metals like iron (Fe) or tin(II) chloride (SnCl₂) in an acidic medium.[4] These are also generally selective for the nitro group.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine when the starting material has been fully consumed and prevent over-reduction or side reactions.

    • Catalyst Activity: Ensure your Pd/C catalyst is active. If it has been stored for a long time or exposed to air, its activity may be diminished.

    • Solvent Selection: Use an appropriate solvent for the hydrogenation, such as methanol or ethanol.[5]

Reduction Troubleshooting Start Incomplete Reduction or Carboxylic Acid Reduction Q1 Which reducing agent are you using? Start->Q1 A1_LiAlH4 LiAlH₄ is too strong and will reduce both groups. Q1->A1_LiAlH4 LiAlH₄ A1_Other Consider other factors. Q1->A1_Other Other Rec1 Switch to a milder, more selective reagent like H₂/Pd-C or Fe/HCl. A1_LiAlH4->Rec1 Q2 Is the reaction going to completion? A1_Other->Q2 A2_No Check catalyst activity, hydrogen pressure, and reaction time. Q2->A2_No No A2_Yes Proceed to workup. Q2->A2_Yes Yes

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone is a key synthetic intermediate in the development of various pharmacologically active molecules. Its substituted aniline and benzamide scaffold is of significant interest to researchers in medicinal chemistry and drug development. The efficient and scalable synthesis of this compound is crucial for advancing research and development efforts. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering in-depth technical insights, detailed experimental protocols, and a thorough evaluation of their respective merits and drawbacks.

Synthetic Strategy Overview

The synthesis of this compound can be approached from two main retrosynthetic pathways, primarily differing in the stage at which the crucial amino group is introduced.

  • Route A: The "Nitro Reduction" Pathway. This is a classical and robust approach that involves the initial formation of the amide bond with a nitro-substituted precursor, followed by the reduction of the nitro group to the desired amine in the final step.

  • Route B: The "Direct Amide Coupling" Pathway. This more convergent approach utilizes a commercially available amino-substituted benzoic acid and directly forms the amide bond with pyrrolidine using a suitable coupling agent.

This guide will dissect each route, providing a rationale for the methodological choices and a comparative analysis to aid researchers in selecting the most appropriate synthesis for their specific needs.

Route A: The "Nitro Reduction" Pathway

This linear synthesis is a reliable and well-established method for preparing aromatic amines. The introduction of the nitro group early in the synthesis allows for its powerful electron-withdrawing nature to be leveraged in certain reactions, and its subsequent reduction is typically a high-yielding transformation.

Logical Framework for Route A

Route_A_Workflow Start 2-Methoxybenzoic Acid Step1 Nitration Start->Step1 Intermediate1 2-Methoxy-5-nitrobenzoic Acid Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 Intermediate2 (2-Methoxy-5-nitrophenyl) (pyrrolidin-1-yl)methanone Step2->Intermediate2 Step3 Nitro Reduction Intermediate2->Step3 Product (5-Amino-2-methoxyphenyl) (pyrrolidin-1-yl)methanone Step3->Product

Caption: Workflow for the "Nitro Reduction" Pathway (Route A).

Detailed Experimental Protocols for Route A

Step 1: Nitration of 2-Methoxybenzoic Acid

The nitration of 2-methoxybenzoic acid is a standard electrophilic aromatic substitution. The methoxy group is an ortho-, para-director, and while some of the ortho-nitro isomer will be formed, the para-nitro isomer is the major product due to steric hindrance.

  • Protocol:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-methoxybenzoic acid to concentrated sulfuric acid.

    • Maintain the temperature below 10°C while slowly adding a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

    • After the addition is complete, stir the reaction mixture at a low temperature for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Upon completion, pour the reaction mixture onto crushed ice, leading to the precipitation of the crude 2-methoxy-5-nitrobenzoic acid.

    • Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

  • Expertise & Experience: The control of temperature during nitration is critical to minimize the formation of byproducts and ensure safety. The use of a pre-mixed nitrating solution (HNO₃ in H₂SO₄) allows for better control over the exothermic reaction.

Step 2: Amide Coupling of 2-Methoxy-5-nitrobenzoic Acid with Pyrrolidine

The formation of the amide bond can be efficiently achieved by converting the carboxylic acid to a more reactive acyl chloride.

  • Protocol:

    • Suspend 2-methoxy-5-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude 2-methoxy-5-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).

    • In a separate flask, dissolve pyrrolidine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in DCM and cool in an ice bath.

    • Add the acyl chloride solution dropwise to the pyrrolidine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-methoxy-5-nitrophenyl)(pyrrolidin-1-yl)methanone.

  • Trustworthiness: The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the pyrrolidine for the acyl chloride. Anhydrous conditions are necessary to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

Step 3: Reduction of the Nitro Group

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[2]

  • Protocol:

    • Dissolve the (2-methoxy-5-nitrophenyl)(pyrrolidin-1-yl)methanone in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[3]

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography.

  • Authoritative Grounding: The mechanism of catalytic hydrogenation involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the palladium catalyst, where the stepwise transfer of hydrogen atoms to the nitro group occurs.[2] This method is highly selective for the nitro group, leaving other functional groups like the amide and methoxy group intact.

Route B: The "Direct Amide Coupling" Pathway

This route is more convergent and potentially more efficient in terms of step economy, as it forms the final molecule in a single key transformation from a commercially available starting material. The success of this route hinges on the choice of an appropriate coupling agent to facilitate the amide bond formation.

Logical Framework for Route B

Route_B_Workflow Start 5-Amino-2-methoxybenzoic Acid + Pyrrolidine Step1 Amide Coupling (e.g., HATU, EDC/HOBt) Start->Step1 Product (5-Amino-2-methoxyphenyl) (pyrrolidin-1-yl)methanone Step1->Product

Caption: Workflow for the "Direct Amide Coupling" Pathway (Route B).

Detailed Experimental Protocol for Route B

A variety of modern coupling reagents can be employed for this transformation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used reagent for forming amide bonds, particularly in cases where starting materials may be less reactive.[4]

  • Protocol:

    • Dissolve 5-amino-2-methoxybenzoic acid in an anhydrous aprotic solvent such as DMF or DCM.

    • Add pyrrolidine to the solution.

    • Add the coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA or triethylamine) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with water, dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Expertise & Experience: The choice of coupling agent is critical and can significantly impact the yield and purity of the product. While HATU is very effective, other reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) can also be used and may be more cost-effective for larger-scale syntheses.[4][5] The order of addition of reagents can also be important; typically, the carboxylic acid, amine, and base are mixed before the addition of the coupling agent.

  • Trustworthiness: The byproducts of many modern coupling reagents, such as HATU and EDC, are water-soluble, which facilitates their removal during the aqueous workup, leading to a cleaner crude product.[6]

Comparative Analysis

ParameterRoute A: "Nitro Reduction" PathwayRoute B: "Direct Amide Coupling" PathwayJustification & Insights
Overall Yield Moderate to GoodGood to ExcellentRoute A involves more steps, which can lead to a lower overall yield. Route B is a more direct conversion and can often achieve higher yields.
Step Economy Lower (3 steps from 2-methoxybenzoic acid)Higher (1 step from 5-amino-2-methoxybenzoic acid)Route B is more step-economical, which is advantageous in terms of time and resources.
Cost of Starting Materials 2-Methoxybenzoic acid is relatively inexpensive.5-Amino-2-methoxybenzoic acid is a more specialized and thus more expensive starting material.The cost-effectiveness of each route will depend on the scale of the synthesis and the current market price of the starting materials.
Reagent Cost & Safety Uses common, inexpensive reagents like nitric acid, sulfuric acid, and thionyl chloride. However, nitration can be hazardous if not properly controlled. Catalytic hydrogenation requires a hydrogen source and a specialized catalyst.Employs more expensive and specialized coupling reagents (e.g., HATU). These reagents are generally safer to handle than those used in nitration.For large-scale industrial production, the cost and safety of reagents are major considerations. The hazards of nitration may make Route B more attractive from a safety perspective.
Scalability Each step is generally scalable, although the exothermic nature of nitration and the handling of hydrogen for the reduction require careful engineering controls.Amide coupling reactions are generally highly scalable. The cost of the coupling agent may become a limiting factor at very large scales.Both routes are amenable to scale-up, but the specific challenges differ.
Purification May require purification at multiple steps. The final product from the hydrogenation is often quite clean.Typically requires a single final purification. The water-soluble byproducts of modern coupling reagents simplify the purification process.[6]The ease of purification can significantly impact the overall efficiency of a synthesis.

Conclusion

Both Route A and Route B offer viable pathways to this compound.

  • Route A, the "Nitro Reduction" Pathway, is a classic, reliable, and cost-effective approach, particularly if starting from the inexpensive 2-methoxybenzoic acid. However, it is a longer process and involves potentially hazardous nitration and reduction steps.

  • Route B, the "Direct Amide Coupling" Pathway, is a more modern, efficient, and step-economical synthesis. It is often preferred for its milder reaction conditions and simpler purification. The primary drawback is the higher cost of the starting material and the coupling reagents.

The choice between these two routes will ultimately depend on the specific priorities of the researcher or organization. For small-scale laboratory synthesis where time and ease of execution are paramount, Route B is likely the superior choice. For large-scale production where cost is a major driver, a thorough cost analysis of both routes would be necessary, with Route A potentially being more economical despite its greater number of steps.

References

  • Zahradník, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(6), 6354-6374. [Link]

  • Dunsmore, C. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(43), 4197-4200. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Request PDF. (2007). A practical synthesis of 2-amino-5-methoxylpropiophenone. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Peran, J., et al. (2016). Comparison of DFT Methods for the Investigation of the Reduction Mechanisms of Aromatic Nitro- and Nitroso Compounds. Croatica Chemica Acta, 89(1), 1-10. [Link]

  • Bähn, S., et al. (2011). Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry, 9(19), 6543-6549. [Link]

  • Request PDF. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]

  • Subiros-Funosas, R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 66(1), 226-234. [Link]

  • Wang, Y., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(11), 1435. [Link]

  • Nemati, F., & El-Faham, A. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC advances, 13(48), 34096-34111. [Link]

  • Ravlikova, L., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1), 14-25. [Link]

  • Pessel, F., et al. (2025). Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. ChemRxiv. [Link]

  • Angelova, P., et al. (2019). Various methods for reduction of nitro aromatic compounds: A review. Abstract Database - National Students Conference for Pharmaceutical and Chemical Sciences - Sofia, Bulgaria. [Link]

  • Aslam, M., et al. (2011). {5-Chloro-2-[(2-hydroxybenzylidene)amino]phenyl}(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3442-o3443. [Link]

  • Request PDF. (2007). Reductive Amination-Annulation Route to N-Substituted Dihydro1,4-Benzoxazin-2-ones. [Link]

Sources

A Comparative In Vivo Efficacy Analysis of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone for Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the potential in vivo efficacy of the novel compound (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone against established standard-of-care drugs for gastrointestinal (GI) motility disorders, specifically gastroparesis and irritable bowel syndrome with constipation (IBS-C). This document is intended for researchers, scientists, and professionals in the field of drug development to inform preclinical and clinical research strategies.

Introduction: The Unmet Need in GI Motility Disorders and the Potential of a Novel Prokinetic Agent

Gastroparesis and IBS-C are chronic GI disorders characterized by delayed gastric emptying and difficult, infrequent, or incomplete defecation, respectively. These conditions significantly impair quality of life. Current therapeutic options, while effective for some patients, are often limited by side effects or incomplete response, highlighting the need for novel therapeutic agents.

This compound is a novel chemical entity with structural motifs suggestive of prokinetic activity. While direct in vivo efficacy data for this specific compound is not yet extensively published, its chemical structure warrants investigation into its potential as a modulator of gastrointestinal motility, possibly through agonism of serotonin type 4 (5-HT4) receptors. This guide will, therefore, compare its hypothetical efficacy profile with that of established drugs for gastroparesis and IBS-C.

Mechanistic Insights: A Comparative Overview

A crucial aspect of evaluating a new therapeutic agent is understanding its mechanism of action in the context of existing treatments.

The Hypothesized Mechanism of this compound: 5-HT4 Receptor Agonism

Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the enteric nervous system, regulating GI motility. 5-HT4 receptors are G-protein coupled receptors that, upon activation, stimulate the release of acetylcholine, leading to enhanced peristalsis and intestinal secretion.[1][2] New-generation 5-HT4 receptor agonists are being developed to treat GI motility disorders.[3] We hypothesize that this compound acts as a selective 5-HT4 receptor agonist.

cluster_presynaptic Presynaptic Enteric Neuron cluster_postsynaptic Postsynaptic Enteric Neuron 5-HT 5-HT 5-HT4R 5-HT4 Receptor 5-HT->5-HT4R Binds Compound_X (5-Amino-2-methoxyphenyl) (pyrrolidin-1-yl)methanone (Hypothesized) Compound_X->5-HT4R Binds (Agonist) AC Adenylate Cyclase 5-HT4R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates ACh_release Acetylcholine (ACh) Release PKA->ACh_release Promotes GI_Contraction GI Smooth Muscle Contraction (Peristalsis) ACh_release->GI_Contraction Induces

Caption: Hypothesized signaling pathway of this compound.

Standard Drugs and Their Mechanisms
Drug ClassExample(s)Mechanism of ActionPrimary Indication(s)
5-HT4 Receptor Agonists Tegaserod, PrucaloprideActivate 5-HT4 receptors, stimulating peristalsis and intestinal secretion.[1][3]IBS-C, Chronic Idiopathic Constipation
Dopamine D2 Receptor Antagonists Metoclopramide, DomperidoneBlock dopamine D2 receptors, which enhances cholinergic nerve function and increases gastric emptying.[4][5]Gastroparesis
Motilin Receptor Agonists ErythromycinStimulates motilin receptors, inducing powerful gastric contractions.[5][6]Gastroparesis (often for acute management)
Guanylate Cyclase-C Agonists Linaclotide, PlecanatideActivate guanylate cyclase-C, increasing intestinal fluid secretion and transit.[7][8]IBS-C, Chronic Idiopathic Constipation
Chloride Channel Activators LubiprostoneActivates chloride channels, increasing intestinal fluid secretion and motility.[9][10]IBS-C, Chronic Idiopathic Constipation

Comparative In Vivo Efficacy: A Proposed Study Design

To rigorously evaluate the in vivo efficacy of this compound, a well-controlled preclinical study is essential.

Experimental Workflow

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Animal_Model Animal Model Selection (e.g., Loperamide-induced constipation in rats) Acclimatization Acclimatization Period (7 days) Animal_Model->Acclimatization Baseline Baseline Parameter Measurement Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Daily Oral Gavage (Vehicle, Test Compound, Standard Drugs) Grouping->Dosing GI_Transit Gastrointestinal Transit Time (Charcoal Meal Assay) Dosing->GI_Transit Stool_Parameters Stool Frequency, Water Content, and Weight Dosing->Stool_Parameters Gastric_Emptying Gastric Emptying Rate (Phenol Red Assay) Dosing->Gastric_Emptying Safety Observation for Adverse Effects Dosing->Safety

Caption: Proposed experimental workflow for in vivo efficacy testing.

Detailed Experimental Protocols

1. Animal Model:

  • For IBS-C like symptoms: Loperamide-induced constipation model in male Wistar rats (200-250g). Loperamide (a µ-opioid receptor agonist) is administered to delay gastrointestinal transit.

  • For Gastroparesis-like symptoms: A model of delayed gastric emptying can be induced by administering a high-fat diet or through pharmacological intervention (e.g., atropine).

2. Treatment Groups (n=8-10 per group):

  • Vehicle Control: The solvent used to dissolve the test compounds (e.g., 0.5% carboxymethylcellulose).

  • This compound: At least three dose levels (e.g., 1, 5, and 25 mg/kg, p.o.).

  • Positive Control (IBS-C model): Tegaserod (e.g., 1 mg/kg, p.o.).

  • Positive Control (Gastroparesis model): Metoclopramide (e.g., 10 mg/kg, p.o.).

3. Key Efficacy Endpoints:

  • Gastrointestinal Transit Time: Measured using a charcoal meal assay. Following the final dose, animals are administered a charcoal meal. The distance traveled by the charcoal front through the small intestine is measured after a set time.

  • Stool Parameters: Daily monitoring of stool frequency, total wet weight, and water content.

  • Gastric Emptying Rate: A non-absorbable marker (e.g., phenol red) is administered. After a defined period, the amount of marker remaining in the stomach is quantified.

Anticipated Comparative Efficacy Data

The following table presents a hypothetical comparison based on the known profiles of the standard drugs.

Parameter(5-Amino-2-methoxyphenyl) (pyrrolidin-1-yl)methanone (Hypothetical)Tegaserod (IBS-C)Metoclopramide (Gastroparesis)Linaclotide (IBS-C)
Primary Mechanism 5-HT4 Receptor Agonist5-HT4 Receptor AgonistD2 Receptor AntagonistGuanylate Cyclase-C Agonist
Effect on Gastric Emptying Moderate to HighModerateHighMinimal
Effect on Intestinal Transit HighHighModerateHigh
Effect on Stool Frequency IncreasedIncreasedVariableIncreased
Effect on Stool Consistency SofterSofterVariableWatery
Potential for CNS Side Effects Low (if peripherally restricted)LowHigh (e.g., tardive dyskinesia)Low
Potential for Cardiovascular Side Effects Low (if selective for 5-HT4)Low (newer generation)LowLow

Conclusion and Future Directions

This compound represents a promising scaffold for the development of a novel prokinetic agent. Based on its structural features, a 5-HT4 receptor agonist mechanism is a plausible starting point for investigation. The proposed in vivo studies are critical to elucidate its efficacy and safety profile in comparison to established therapies.

A successful outcome in these preclinical models would warrant further investigation into its selectivity for 5-HT4 receptors over other serotonin receptor subtypes and the hERG channel to ensure a favorable cardiovascular safety profile, a concern with earlier generations of 5-HT4 agonists.[3] Furthermore, exploring its effects in animal models of visceral hypersensitivity, a key component of IBS, would provide a more comprehensive understanding of its therapeutic potential.

References

  • Drugs.com. (n.d.). List of 19 Irritable Bowel Syndrome with Constipation Medications Compared. Retrieved from [Link]

  • PubMed. (2012). Discovery, oral pharmacokinetics and in vivo efficacy of a highly selective 5-HT4 receptor agonist: clinical compound TD-2749. Retrieved from [Link]

  • Mayo Clinic. (2024). Gastroparesis - Diagnosis and treatment. Retrieved from [Link]

  • PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Irritable bowel syndrome - Diagnosis and treatment. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids. Retrieved from [Link]

  • National Institutes of Health. (2019). Serotonin 5-HT4 Receptor Agonists. Retrieved from [Link]

  • GoodRx Health. (2022). The 5 Best Gastroparesis Medications and Over-the-Counter Treatments, Reviewed. Retrieved from [Link]

  • Dr.Oracle. (2025). What are the recommended medications for Irritable Bowel Syndrome (IBS) with constipation?. Retrieved from [Link]

  • PubMed Central. (n.d.). Treatment options for patients with severe gastroparesis. Retrieved from [Link]

  • Frontiers. (2022). The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain. Retrieved from [Link]

  • Johns Hopkins Medicine. (n.d.). Gastroparesis Treatment. Retrieved from [Link]

  • Liv Hospital. (n.d.). Drugs for Gastroparesis: 7 Best, Proven Options. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of Medications Commonly Used in the Management of IBS-C or CIC. Retrieved from [Link]

  • U.S. Pharmacist. (2021). Overview and Treatment of IBS With Predominant Constipation in Women. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are 5-HT4 receptor agonists and how do they work?. Retrieved from [Link]

  • ResearchGate. (2025). New-generation 5-HT4 receptor agonists: Potential for treatment of gastrointestinal motility disorders. Retrieved from [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower your research with the critical safety and operational intelligence needed for success. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe handling of (5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone. Our approach is built on the principles of proactive risk mitigation and a thorough understanding of the potential hazards associated with this and structurally related compounds.

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential risks is the foundation of a safe laboratory environment. Based on data from structurally similar compounds, the primary hazards associated with (5-A-2-M-P-M) are summarized below.

Potential HazardDescriptionRecommended Precaution
Skin Irritation Direct contact may cause redness, itching, and inflammation. Prolonged exposure could lead to more severe dermal reactions.Wear nitrile gloves and a lab coat at all times. Ensure gloves are properly removed and disposed of after handling.
Eye Irritation The compound is likely to be a serious eye irritant. Contact can cause pain, redness, and potential damage to the cornea.Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.
Respiratory Tract Irritation Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.Handle the compound in a certified chemical fume hood to minimize inhalation exposure.
Harmful if Swallowed Ingestion may lead to gastrointestinal irritation and other systemic effects.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following is a detailed breakdown of the required PPE, along with the rationale for each.

Primary Protective Gear:
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, such as transferring solutions, a full-face shield should be worn over the goggles.

  • Gloves: Nitrile gloves are recommended for their chemical resistance. Always inspect gloves for any signs of damage before use. Double gloving is a prudent practice, especially during extended handling periods.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is essential to protect your skin and clothing from accidental spills.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.

Respiratory Protection:
  • Standard Handling: For routine handling of small quantities within a certified chemical fume hood, respiratory protection is typically not required.

  • High-Risk Procedures: For tasks that may generate significant dust or aerosols, such as weighing large quantities or cleaning up spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Protocols: From Receipt to Disposal

A systematic approach to every stage of the chemical's lifecycle in your lab is crucial for maintaining a safe working environment.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

Handling and Use:
  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation and Contact: Always handle the compound in a manner that minimizes the generation of dust and aerosols. Avoid direct contact with skin, eyes, and clothing.

Spill Management:

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and colleagues.

  • Control: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.

Emergency Procedures: Be Prepared

Preparedness is key to mitigating the consequences of an accidental exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key steps and decision points.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE Safety Goggles Nitrile Gloves Lab Coat prep_hood Verify Fume Hood Certified & Operational prep_ppe->prep_hood handle_weigh Weigh Compound In Fume Hood or Vented Enclosure prep_hood->handle_weigh handle_solution Prepare Solution Add Solid to Solvent Slowly handle_weigh->handle_solution cleanup_decontaminate Decontaminate Work Area handle_solution->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Dispose of Contaminated Items cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Amino-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.